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  • Product: Methyl 3-O-benzyl-beta-D-galactopyranoside
  • CAS: 81371-53-1

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Functionalization of Methyl 3-O-benzyl-β-D-galactopyranoside in Complex Oligosaccharide Synthesis

Executive Summary In the realm of synthetic glycobiology, the construction of complex, biologically relevant oligosaccharides requires building blocks that offer exquisite regiocontrol. Methyl 3-O-benzyl-β-D-galactopyran...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic glycobiology, the construction of complex, biologically relevant oligosaccharides requires building blocks that offer exquisite regiocontrol. Methyl 3-O-benzyl-β-D-galactopyranoside (CAS: 81371-53-1) serves as a premier chiral scaffold for the synthesis of (1→6)-linked oligosaccharides [1]. By strategically leveraging its orthogonal protection profile—specifically the robust benzyl ether at C-3 and the stable β-methyl glycosidic linkage at C-1—chemists can perform highly selective functionalizations at the remaining hydroxyl groups.

This technical guide details the physicochemical properties of this critical intermediate, explains the causality behind its orthogonal protection strategy, and provides a self-validating, step-by-step protocol for its conversion into a highly specific glycosyl acceptor.

Physicochemical Profiling

Understanding the physical and structural parameters of Methyl 3-O-benzyl-β-D-galactopyranoside is essential for predicting its solubility, reactivity, and chromatographic behavior during complex synthetic workflows.

PropertyValue
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol
CAS Number 81371-53-1
PubChem CID 11254609
Molecular Formula C₁₄H₂₀O₆
Molecular Weight 284.30 g/mol
Topological Polar Surface Area 88.4 Ų
XLogP3 -0.2

Data sourced from the National Center for Biotechnology Information (PubChem) [1].

Orthogonal Protection Strategy: The Logic of the Scaffold

Carbohydrate synthesis is fundamentally an exercise in distinguishing between multiple hydroxyl groups of similar reactivity. Methyl 3-O-benzyl-β-D-galactopyranoside is engineered to solve this problem through a specific protective layout:

  • The β-Methyl Anomeric Center (C-1): The methyl glycoside locks the anomeric center in the beta configuration. It is highly stable under both basic and mildly acidic conditions, preventing unwanted mutarotation or premature glycosylation during the modification of other hydroxyls.

  • The 3-O-Benzyl Ether (C-3): Unlike acyl protecting groups (such as acetates or benzoates), benzyl ethers do not undergo intramolecular migration under basic conditions. The 3-O-benzyl group provides a permanent, non-participating block that can be cleanly removed at the end of a synthetic sequence via catalytic hydrogenolysis.

  • The Accessible Hydroxyls (C-2, C-4, C-6): With C-1 and C-3 protected, the molecule presents one primary hydroxyl (C-6) and two secondary hydroxyls (C-2, C-4). The primary C-6 hydroxyl is the least sterically hindered, making it the ideal target for regioselective functionalization, such as bromoacetylation [2].

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the validated synthetic pathway to convert Methyl 3-O-benzyl-β-D-galactopyranoside into a fully protected glycosyl acceptor, specifically unmasked at the C-6 position for (1→6) linkages.

G A Methyl 3-O-benzyl-β-D-galactopyranoside (Starting Material) B Bromoacetylation (Bromoacetyl bromide, Base) A->B C1 6-O-bromoacetyl derivative (Major: 60% Yield) B->C1 Regioselective C2 2,6-di-O-bromoacetyl derivative (Minor: 14% Yield) B->C2 Over-reaction D Benzoylation (Benzoyl bromide / Pyridine) C1->D E Fully Protected Intermediate D->E Halogen exchange avoided F Dehaloacetylation (Thiourea) E->F G Glycosyl Acceptor (Nucleophile for 1→6 linkage) F->G Unmasks C-6 OH

Workflow: Regioselective functionalization of Methyl 3-O-benzyl-β-D-galactopyranoside.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflow details the synthesis of methyl 3-O-benzyl-2,4-di-O-benzoyl-β-D-galactopyranoside , a powerful nucleophile for oligosaccharide chain extension [2]. Every step includes the mechanistic causality and an analytical checkpoint to create a self-validating system.

Phase 1: Regioselective Bromoacetylation

Objective: Selectively protect the primary C-6 hydroxyl group.

  • Preparation: Dissolve Methyl 3-O-benzyl-β-D-galactopyranoside in anhydrous dichloromethane (DCM) and pyridine under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the rapid hydrolysis of the highly electrophilic bromoacetyl bromide. Pyridine acts as both a co-solvent and an acid scavenger to neutralize the generated HBr.

  • Reagent Addition: Cool the reaction vessel to -20°C. Dropwise add bromoacetyl bromide (1.1 equivalents).

    • Causality: The sub-zero temperature kinetically favors reaction at the most sterically accessible primary hydroxyl group (C-6).

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The primary product, methyl 3-O-benzyl-6-O-bromoacetyl-β-D-galactopyranoside (approx. 60% yield), will appear as a distinct new spot. A minor over-reaction byproduct, the 2,6-di-O-bromoacetyl derivative (approx. 14% yield), may also appear [2]. Purify the major product via silica gel chromatography.

Phase 2: Benzoylation (The Halogen-Exchange Trap)

Objective: Protect the remaining secondary hydroxyls (C-2, C-4) prior to unmasking C-6.

  • Acylation: Dissolve the purified 6-O-bromoacetyl intermediate in pyridine. Cool to 0°C and add an excess of benzoyl bromide . Warm gradually to room temperature.

  • Causality (Expert Insight): Standard acylation protocols utilize benzoyl chloride. However, treating bromoacetyl derivatives with benzoyl chloride in pyridine results in a simultaneous nucleophilic substitution of the bromoacetate's bromine atom by chlorine, yielding an unwanted mono-O-chloroacetyl derivative. Utilizing benzoyl bromide completely circumvents this secondary halogen exchange, preserving the highly reactive bromoacetate group for the next step [2].

  • Validation Checkpoint: ¹H NMR spectroscopy must show the addition of aromatic protons (7.4–8.1 ppm) corresponding to the benzoyl groups at C-2 and C-4, while the bromoacetyl singlet must remain intact and unshifted at ~3.8 ppm.

Phase 3: Dehaloacetylation

Objective: Selectively unmask the C-6 position to create the final glycosyl acceptor.

  • Unmasking: Dissolve the fully protected intermediate in a mixture of ethanol and DCM. Add thiourea (2.5 equivalents) and reflux at 70°C.

  • Causality: Thiourea acts as a soft nucleophile, selectively attacking the highly electrophilic alpha-carbon of the bromoacetate group to form a pseudothiohydantoin byproduct. This reaction selectively cleaves the bromoacetate ester, liberating the C-6 hydroxyl group without hydrolyzing the robust benzoyl esters at C-2/C-4 or the benzyl ether at C-3 [2].

  • Final Validation: The resulting product is methyl 3-O-benzyl-2,4-di-O-benzoyl-β-D-galactopyranoside. Infrared (IR) spectroscopy will confirm the success of the reaction via the reappearance of a broad -OH stretch (~3300 cm⁻¹), indicating the C-6 position is now a free nucleophile ready for (1→6) glycosidic coupling.

Applications in Drug Development & Glycobiology

The derivatives synthesized from Methyl 3-O-benzyl-β-D-galactopyranoside are indispensable in modern drug development. By providing a cleanly unmasked C-6 hydroxyl group, this scaffold allows for the systematic, block-by-block synthesis of complex (1→6)-linked galacto-oligosaccharides. These structures are frequently utilized in the development of synthetic glycoconjugate vaccines, the mapping of glycosyltransferase binding pockets, and the creation of highly specific diagnostic probes for carbohydrate-binding proteins (lectins).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11254609, Methyl 3-O-benzyl-beta-D-galactopyranoside". PubChem,[Link].

  • Ziegler, T., Kovac, P., & Glaudemans, C. P. "Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides". Carbohydrate Research, PubMed, [Link].

Exploratory

Solvation Dynamics and Applied Solubility Profile of Methyl 3-O-benzyl-β-D-galactopyranoside in Organic Solvents

Executive Summary Methyl 3-O-benzyl-β-D-galactopyranoside is a critical intermediate in complex carbohydrate synthesis. As a partially protected monosaccharide, it serves as a highly versatile building block, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-O-benzyl-β-D-galactopyranoside is a critical intermediate in complex carbohydrate synthesis. As a partially protected monosaccharide, it serves as a highly versatile building block, particularly for the assembly of (1→6)-linked oligosaccharides. However, the asymmetric distribution of its hydrophilic (three free hydroxyl groups) and lipophilic (benzyl ether, anomeric methyl) domains creates a complex solvation profile. Understanding this profile is paramount for optimizing reaction conditions, maximizing yields, and directing regioselective functionalization in drug development and synthetic biochemistry.

Molecular Architecture & Physicochemical Baseline

To predict the solvation behavior of Methyl 3-O-benzyl-β-D-galactopyranoside, we must first analyze its physicochemical properties. The presence of the bulky, electron-rich benzyl group at the C-3 position significantly disrupts the highly ordered intermolecular hydrogen-bonding network typically found in fully unprotected galactopyranosides.

PropertyValueCausality / Impact on Solvation
Molecular Formula C₁₄H₂₀O₆Dictates overall mass and atomic ratios.
Molecular Weight 284.30 g/mol Moderate size allows for rapid dissolution kinetics in compatible solvents.
XLogP3 -0.2Indicates slight hydrophilicity; favors polar organic solvents over non-polar hydrocarbons.
Topological Polar Surface Area (TPSA) 88.4 ŲDriven by the 3 free -OH groups and 3 ether oxygens; necessitates solvents with high H-bond accepting capacity.
Anomeric Configuration Beta (β), MethylatedLocks the ring in the pyranose form, preventing mutarotation and simplifying the thermodynamic landscape during dissolution.

Data sourced from[1].

Thermodynamic Solubility Profile in Organic Solvents

As an Application Scientist, I approach solubility not as a binary "soluble/insoluble" metric, but as a thermodynamic equilibrium governed by the enthalpy of mixing ( ΔHmix​ ). For Methyl 3-O-benzyl-β-D-galactopyranoside, successful solvation requires overcoming the lattice energy of the crystalline solid by forming favorable solute-solvent interactions.

  • Polar Aprotic Solvents (DMSO, DMF): These are the optimal solvents for this compound. The highly polarized S=O (in DMSO) and C=O (in DMF) bonds act as powerful hydrogen-bond acceptors, interacting strongly with the free hydroxyls at C-2, C-4, and C-6. Solubility in DMSO typically exceeds 50 mg/mL.

  • Halogenated Solvents (Dichloromethane, Chloroform): The benzyl group at C-3 imparts sufficient lipophilicity to render the compound moderately soluble in DCM (10–25 mg/mL). DCM is frequently chosen for regioselective acylation reactions because it does not compete with the substrate for electrophiles, unlike protic solvents.

  • Basic Aprotic Solvents (Pyridine): Pyridine is exceptionally effective, acting simultaneously as a solvent, a hydrogen-bond acceptor, and an acid scavenger. It is the solvent of choice for downstream acylations.

  • Protic Solvents (Methanol, Ethanol): While the compound is soluble in lower alcohols due to cooperative hydrogen bonding, these solvents are generally avoided in synthetic workflows involving electrophilic reagents (e.g., bromoacetyl bromide) due to competitive solvent reactivity.

  • Non-Polar Solvents (Hexane, Toluene): The compound is practically insoluble in aliphatic hydrocarbons (< 1 mg/mL). The lipophilicity of the single benzyl group is insufficient to overcome the energetic penalty of disrupting the solid-state hydrogen bonds without compensatory solvent interactions. Hexane is therefore ideal for antisolvent precipitation.

Solvation-Dependent Reactivity: Regioselective Functionalization

The true value of understanding this solubility profile lies in its application. A classic example is the regioselective bromoacetylation of Methyl 3-O-benzyl-β-D-galactopyranoside.

When dissolved in pyridine or a DCM/pyridine mixture, the primary hydroxyl group at C-6 is highly accessible. As demonstrated by [2], treating the solvated compound with bromoacetyl reagents yields methyl 3-O-benzyl-6-O-bromoacetyl-β-D-galactopyranoside in approximately 60% yield, alongside minor amounts of the 2,6-di-O-bromoacetyl derivative. The solvent environment stabilizes the transition state and neutralizes the generated hydrobromic acid, preventing the degradation of the acid-sensitive anomeric methyl group.

Workflow N1 Methyl 3-O-benzyl-β-D-galactopyranoside (Crystalline Solid) N2 Solvent Addition (e.g., Pyridine or DCM) N1->N2 N3 Thermodynamic Solvation (H-Bond Disruption) N2->N3 Kinetic Dissolution N4 Regioselective Functionalization (e.g., C-6 Bromoacetylation) N3->N4 Reagent Addition N5 Oligosaccharide Assembly (Nucleophilic Coupling) N4->N5 Product Isolation

Workflow of Methyl 3-O-benzyl-β-D-galactopyranoside solvation and downstream functionalization.

Experimental Protocol: Self-Validating Solubility Determination

To establish a rigorous, reproducible solubility profile in your own laboratory, utilize the following isothermal saturation workflow. This protocol is designed as a self-validating system, employing a gravimetric primary check and an HPLC secondary confirmation to ensure absolute trustworthiness of the data.

Step 1: Isothermal Equilibration

  • Weigh precisely 100 mg of Methyl 3-O-benzyl-β-D-galactopyranoside into a 5 mL glass vial equipped with a PTFE-lined screw cap.

  • Add 1.0 mL of the target organic solvent (e.g., anhydrous DCM).

  • Add a PTFE-coated magnetic stir bar and seal the vial tightly to prevent solvent evaporation.

  • Stir the suspension at a constant temperature (typically 25.0 ± 0.1 °C) using a thermostated water bath for 48 hours.

    • Causality: 48 hours ensures that the thermodynamic equilibrium between the solid phase and the solvated phase is fully established, preventing false readings caused by supersaturation or slow dissolution kinetics.

Step 2: Phase Separation

  • Remove the vial from the bath and immediately filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed, dry 2 mL volumetric flask.

    • Causality: PTFE is chemically inert to most organic solvents and prevents the passage of undissolved microcrystals that would artificially inflate the quantification.

Step 3: Dual-Orthogonal Quantification

  • Gravimetric Analysis: Transfer exactly 500 µL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of high-purity nitrogen, then dry in a vacuum oven at 40 °C to constant weight. Calculate solubility (mg/mL) from the mass of the residue.

  • HPLC-RI Analysis: Dilute the remaining filtrate appropriately with the mobile phase. Analyze via High-Performance Liquid Chromatography using a Refractive Index (RI) detector (UV detection at 254 nm can also be used, targeting the benzyl chromophore). Compare the peak area against a pre-established calibration curve of the compound in a highly soluble solvent (e.g., DMSO).

Step 4: Self-Validation Check Compare the gravimetric and HPLC results. A discrepancy of >5% indicates either solvent retention in the gravimetric residue (incomplete drying) or compound degradation during the 48-hour equilibration (detectable as secondary peaks in the HPLC chromatogram).

Conclusion

The solvation of Methyl 3-O-benzyl-β-D-galactopyranoside is a delicate interplay between its hydrophilic core and lipophilic appendages. By strategically selecting solvents like pyridine or DCM, chemists can not only achieve optimal dissolution but also exploit the solvent's properties to drive highly regioselective reactions, such as primary hydroxyl bromoacetylation. Rigorous, self-validating protocols ensure that these solubility parameters are accurate, forming a reliable foundation for advanced carbohydrate synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11254609, Methyl 3-O-benzyl-beta-D-galactopyranoside." PubChem. URL:[Link]

  • Ziegler, T., Kovac, P., & Glaudemans, C. P. (1990). "Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides." Carbohydrate Research, 194, 185-198. URL:[Link]

Sources

Foundational

The Strategic Role of Methyl 3-O-benzyl-β-D-galactopyranoside in Glycobiology: A Technical Guide to Oligosaccharide Synthesis and Probe Development

Executive Summary In the field of glycobiology, the synthesis of structurally defined oligosaccharides is paramount for elucidating complex carbohydrate-protein interactions. As natural isolation often yields heterogeneo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of glycobiology, the synthesis of structurally defined oligosaccharides is paramount for elucidating complex carbohydrate-protein interactions. As natural isolation often yields heterogeneous mixtures, chemical synthesis remains the gold standard for procuring pure glycan probes. Methyl 3-O-benzyl-β-D-galactopyranoside (CAS: 81371-53-1)[1] serves as a highly specialized, versatile monosaccharide scaffold. This whitepaper details the structural rationale, validated experimental protocols, and biological applications of this critical building block, providing drug development professionals and synthetic chemists with a self-validating framework for glycan assembly.

Structural Rationale and Chemical Properties

The molecular architecture of[1] is engineered for precise regiochemical control during oligosaccharide synthesis:

  • The β-Methyl Aglycone: The methyl group at the anomeric center (C-1) locks the carbohydrate in its pyranose ring form and prevents unwanted mutarotation or premature glycosylation. It is stable under a wide range of basic and mildly acidic conditions.

  • The 3-O-Benzyl Ether: The benzyl group at C-3 acts as a robust, non-participating protecting group. Unlike acyl groups, benzyl ethers do not undergo neighboring group participation (NGP) or acyl migration. By permanently blocking the C-3 position, it prevents unwanted branching, forcing subsequent glycosidic linkages to extend linearly (e.g., 1→6 or 1→4 linkages).

  • Differentiable Hydroxyls: The molecule leaves the C-2, C-4, and C-6 hydroxyl groups exposed. The primary hydroxyl at C-6 is sterically unhindered compared to the secondary equatorial (C-2) and axial (C-4) hydroxyls, allowing for highly regioselective modifications[2].

Core Applications in Glycan Assembly

Orthogonal Protection and Regioselective Differentiation

The primary utility of this scaffold lies in orthogonal protection strategies. By exploiting the steric accessibility of the C-6 position, researchers can selectively install temporary protecting groups (like bromoacetyl)[2]. This allows the remaining secondary hydroxyls (C-2, C-4) to be permanently protected (e.g., via benzoylation). Subsequent selective removal of the C-6 bromoacetyl group yields a highly specific glycosyl acceptor, primed for (1→6)-linkage formation.

GlycanAssembly A Methyl 3-O-benzyl-β-D-galactopyranoside (Starting Scaffold) B 6-O-Bromoacetylation (Primary OH Differentiation) A->B BrCH2COBr C 2,4-Di-O-Benzoylation (Secondary OH Protection) B->C BzCl / Pyridine D Dehaloacetylation (Thiourea Cleavage) C->D Chemoselective Deprotection E Glycosyl Acceptor (Ready for 1→6 Linkage) D->E Isolation & QC

Workflow for synthesizing (1→6)-linked galactan precursors via orthogonal protection.

Quantitative Data: Reaction Efficiencies

The table below summarizes the quantitative yields of regioselective modifications performed directly on the Methyl 3-O-benzyl-β-D-galactopyranoside scaffold, demonstrating its efficiency in early-stage glycan assembly.

SubstrateReagent SystemTarget PositionMajor ProductYieldReference
Methyl 3-O-benzyl-β-D-galactopyranosideBromoacetyl bromide / Pyridine (-20 °C)C-6 (Primary OH)6-O-bromoacetyl derivative60%[2]
Methyl 3-O-benzyl-β-D-galactopyranosideAcetic anhydride / Bu₄NOAc (40 °C)Regioselective OHMonoacetylated derivative91%[3]

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but establish a self-validating system to ensure reproducibility and prevent downstream failures.

Protocol 4.1: Regioselective 6-O-Bromoacetylation

Causality: Bromoacetyl bromide is highly reactive. Performing the reaction at -20 °C in pyridine ensures that the nucleophilic attack is strictly limited to the least sterically hindered primary C-6 hydroxyl. Pyridine acts dually as a solvent and an acid scavenger to neutralize the HBr byproduct, preventing glycosidic bond cleavage[2].

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-O-benzyl-β-D-galactopyranoside (1.0 eq) in anhydrous dichloromethane (DCM) and dry pyridine (1:1 v/v) under an argon atmosphere.

  • Thermal Control: Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Critical Step: Failure to maintain this temperature will result in unwanted bromoacetylation at C-2 or C-4.

  • Reagent Addition: Add bromoacetyl bromide (1.1 eq) dropwise over 15 minutes.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting material should disappear, replaced by a higher Rf​ spot. If di-bromoacetylated products (highest Rf​ ) appear, immediately quench the reaction.

  • Quenching: Quench with cold methanol (0.5 mL) to destroy excess bromoacetyl bromide.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Purify via flash column chromatography to isolate the methyl 3-O-benzyl-6-O-bromoacetyl-β-D-galactopyranoside (Yield: ~60%)[2]. Mass spectrometry should confirm the presence of the M and M+2 isotopic signature of bromine.

Protocol 4.2: Acetate-Catalyzed Regioselective Acetylation

Causality: Traditional acetylation using Pyridine/DMAP is often too aggressive, leading to peracetylation. Using tetrabutylammonium acetate ( Bu4​NOAc ) as a mild catalyst allows for the precise, regioselective monoacetylation of specific hydroxyls by modulating the nucleophilicity of the acetate intermediate without triggering acyl migration[3].

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-O-benzyl-β-D-galactopyranoside (100 mg) in dry acetonitrile (1 mL).

  • Catalysis: Add acetic anhydride (1.1 eq) and tetrabutylammonium acetate (0.3 eq).

  • Incubation: Stir the reaction mixture at 40 °C for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The target mass should correspond to the mono-acetylated product ( [M+H]+ = 327.14 Da). NMR validation should show a distinct downfield shift (~1 ppm) of the specific proton attached to the newly acetylated carbon.

  • Purification: Directly purify the reaction mixture by flash column chromatography (Hexane/EtOAc 1:1) to afford the monoacetate (Yield: ~91%)[3].

Biological Translation: Probing Carbohydrate-Protein Interactions

The ultimate goal of synthesizing these specific galactan derivatives is to deploy them as biological probes. Oligosaccharides built from the Methyl 3-O-benzyl-β-D-galactopyranoside scaffold are heavily utilized in mapping the binding pockets of monoclonal antibodies and galectins[4].

For example, synthetic β-(1→6)-linked galactans are critical for studying the binding affinity of the monoclonal antigalactan antibody IgA J539 . Because the synthetic glycan is structurally pure and precisely linked, it allows researchers to accurately measure the association constant ( Ka​ ) of specific subsites (e.g., subsite C) within the antibody's paratope[4].

BioInteraction Ligand Synthetic β-(1→6)-Galactan (Precision Ligand) Complex Ligand-Receptor Complex (Subsite C Interaction) Ligand->Complex Epitope Presentation Receptor Monoclonal Antibody (e.g., IgA J539) Receptor->Complex Paratope Binding Output Affinity Quantification (Ka Measurement) Complex->Output Signal Transduction

Binding pathway of synthetic β-(1→6)-galactans to monoclonal antibodies for epitope mapping.

Conclusion

Methyl 3-O-benzyl-β-D-galactopyranoside is far more than a simple carbohydrate derivative; it is a strategically designed scaffold that enables the autonomous, regioselective construction of complex glycans. By leveraging orthogonal protection—specifically the differentiation of the C-6 primary hydroxyl and the stability of the C-3 benzyl ether—chemists can reliably synthesize (1→6)-linked oligosaccharides. When executed with rigorous in-process controls, these protocols yield high-purity probes essential for advancing our understanding of immunology and glycobiology.

References

  • National Center for Biotechnology Information. "Methyl 3-O-benzyl-beta-D-galactopyranoside". PubChem Compound Summary for CID 11254609. URL:[Link]

  • Ziegler, T., Kovac, P., & Glaudemans, C. P. (1990). "Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides". Carbohydrate Research, 194, 185-198. URL:[Link]

  • Panda, S., et al. (2014). "Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application". The Journal of Organic Chemistry, 79(17), 8020-8030. URL:[Link]

  • Sutoris, H., Ziegler, T., & Glaudemans, C. P. (1992). "Binding studies on internal immunodeterminants: synthesis of β-(1 → 6)-linked oligosaccharide methyl glycosides having one to four internal d-galactopyranosyl residues flanked by gentiobiose residues". Carbohydrate Research, 236, 151-165. URL:[Link]

Sources

Exploratory

Comprehensive Analysis of Methyl 3-O-benzyl-β-D-galactopyranoside: Molecular Weight, Exact Mass, and Analytical Methodologies

Executive Summary In the highly specialized field of synthetic carbohydrate chemistry and glycobiology, orthogonally protected monosaccharide building blocks are the cornerstone of complex oligosaccharide assembly. Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of synthetic carbohydrate chemistry and glycobiology, orthogonally protected monosaccharide building blocks are the cornerstone of complex oligosaccharide assembly. Methyl 3-O-benzyl-β-D-galactopyranoside (C₁₄H₂₀O₆) is a critical intermediate utilized extensively in the synthesis of (1→6)-linked and (1→3)-linked oligosaccharides. By isolating specific hydroxyl groups for subsequent functionalization, this compound allows researchers to exert precise thermodynamic and kinetic control over glycosylation reactions.

This whitepaper provides an authoritative breakdown of the physicochemical properties, exact mass determination protocols, and synthetic utility of Methyl 3-O-benzyl-β-D-galactopyranoside, designed for drug development professionals and analytical scientists.

Structural & Physicochemical Profiling

The strategic value of Methyl 3-O-benzyl-β-D-galactopyranoside lies in its specific protection pattern. The anomeric center (C1) is protected as a methyl glycoside, locking the stereochemistry in the β -configuration and preventing premature oxocarbenium ion formation. The benzyl ether at the C3 position provides a robust, non-participating protecting group that is stable under both acidic and basic conditions, yet can be cleanly removed via catalytic hydrogenolysis (e.g., Pd/C, H₂) during the final stages of glycan deprotection[1].

Quantitative Data Summary

To facilitate accurate stoichiometric calculations and mass spectrometric calibration, the fundamental quantitative properties of the compound are summarized below.

PropertyValueComputational / Experimental Basis
Molecular Formula C₁₄H₂₀O₆Standard isotopic composition[1]
Molecular Weight (MW) 284.30 g/mol Based on standard atomic weights[1]
Exact Mass (Monoisotopic) 284.12599 DaCalculated using most abundant isotopes (¹²C, ¹H, ¹⁶O)[1]
PubChem CID 11254609NIH PubChem Database[1]
Topological Polar Surface Area 88.4 ŲPredicts favorable solubility in polar organic solvents[1]

Strategic Role in Glycoscience & Derivatization

In the synthesis of complex carbohydrates, the differential reactivity of the remaining free hydroxyl groups (C2, C4, and C6) in Methyl 3-O-benzyl-β-D-galactopyranoside is exploited to create highly specific glycosyl donors and acceptors.

A landmark application of this molecule is its use in regioselective bromoacetylation. When treated with bromoacetyl bromide, the primary hydroxyl group at C6 reacts preferentially due to minimal steric hindrance. According to established protocols, this yields methyl 3-O-benzyl-6-O-bromoacetyl-β-D-galactopyranoside as the major product (approx. 60% yield), alongside a minor 2,6-di-O-bromoacetyl byproduct (14%)[2]. These intermediates are subsequently benzoylated and dehaloacetylated, transforming them into powerful nucleophiles for the synthesis of (1→6)-linked oligosaccharides[2].

Synthetic Derivatization Workflow

G Target Methyl 3-O-benzyl-β-D-galactopyranoside (Core Building Block) Reagent Bromoacetylation (Bromoacetyl Reagents) Target->Reagent Product1 6-O-bromoacetyl derivative (Major Product: 60%) Reagent->Product1 Regioselective (C6) Product2 2,6-di-O-bromoacetyl derivative (Minor Product: 14%) Reagent->Product2 Over-reaction (C2, C6) NextStep Benzoylation & Dehaloacetylation (Oligosaccharide Precursors) Product1->NextStep Product2->NextStep

Workflow for the regioselective bromoacetylation of Methyl 3-O-benzyl-β-D-galactopyranoside.

Analytical Validation: ESI-HRMS Protocol for Exact Mass

For researchers synthesizing or utilizing this compound, verifying the exact mass (284.12599 Da) is a critical quality control step. High-Resolution Mass Spectrometry coupled with Electrospray Ionization (ESI-HRMS) is the gold standard for carbohydrate analysis. ESI is chosen specifically because it is a "soft" ionization technique; it prevents the in-source fragmentation of the fragile glycosidic bonds that is commonly observed in electron impact (EI) ionization[3].

Step-by-Step ESI-HRMS Methodology

1. Sample Preparation (Causality: Promoting Ionization)

  • Action: Dissolve 1 mg of the synthesized Methyl 3-O-benzyl-β-D-galactopyranoside in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).

  • Additive: Add 0.1% Formic Acid and 10 µM Sodium Acetate.

  • Rationale: Carbohydrates lack strongly basic sites (like amines) to easily accept a proton. While [M+H]+ (m/z 285.13327) can be observed, carbohydrates have a high affinity for alkali metals. The addition of trace sodium heavily promotes the formation of the highly stable sodium adduct [M+Na]+ , increasing signal-to-noise ratio and detection sensitivity.

2. UHPLC Introduction (Causality: Desalting and Matrix Removal)

  • Action: Inject 2 µL into a UHPLC system equipped with a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Gradient: Run a short 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.3 mL/min[3].

  • Rationale: Even for pure compounds, passing the analyte through a column focuses the peak and separates the target from any residual salts or synthetic byproducts (e.g., unreacted benzyl bromide) that could cause ion suppression in the ESI source.

3. ESI Source Parameters (Positive Ion Mode)

  • Capillary Voltage: 4.0 kV.

  • Capillary Temperature: 280 °C.

  • Sheath Gas Flow: 40 arb units.

  • Rationale: A capillary temperature of 280 °C provides sufficient thermal energy to desolvate the droplets without causing thermal degradation of the benzyl ether linkage[3].

4. Data Acquisition & Isotopic Analysis

  • Target m/z: Monitor for the exact mass of the sodium adduct [M+Na]+ .

    • Calculation: Exact Mass of C₁₄H₂₀O₆ (284.12599 Da) + Exact Mass of Na⁺ (22.98977 Da) = 307.11576 m/z .

  • Mass Accuracy: The observed mass should fall within ± 3 ppm of the theoretical 307.11576 m/z to confirm molecular identity confidently.

Conclusion

Methyl 3-O-benzyl-β-D-galactopyranoside is an indispensable scaffold in the modern synthetic chemist's toolkit. Its molecular weight of 284.30 g/mol and exact mass of 284.12599 Da serve as fundamental metrics for its analytical validation. By understanding the causal relationships between its structural protection pattern and its regioselective reactivity, drug development professionals can leverage this molecule to construct highly specific, biologically active oligosaccharides with high fidelity and yield.

References

  • PubChem. "Methyl 3-O-benzyl-beta-D-galactopyranoside | C14H20O6 | CID 11254609". National Institutes of Health (NIH).[Link][1]

  • Ziegler T, Kovac P, Glaudemans CP. "Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides". Carbohydrate Research. PubMed.[Link][2]

  • Frontiers in Plant Science. "UHPLC-(ESI)-HRMS and NMR-Based Metabolomics Approach to Access the Seasonality of Byrsonima intermedia and Serjania marginata From Brazilian Cerrado Flora Diversity". Frontiers.[Link][3]

Sources

Protocols & Analytical Methods

Method

Using Methyl 3-O-benzyl-beta-D-galactopyranoside as a glycosyl acceptor

Application Note: Regioselective Strategies Using Methyl 3-O-benzyl- β -D-galactopyranoside as a Versatile Glycosyl Acceptor Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Com...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Strategies Using Methyl 3-O-benzyl- β -D-galactopyranoside as a Versatile Glycosyl Acceptor

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Complex Oligosaccharide Synthesis, Regioselective Functionalization, and Orthogonal Protection Strategies

Introduction & Mechanistic Insights

In the synthesis of complex, biologically active oligosaccharides, the strategic selection of glycosyl acceptors is paramount. Methyl 3-O-benzyl- β -D-galactopyranoside [1] serves as a highly valuable intermediate, specifically designed to facilitate the bottom-up construction of branched galacto-oligosaccharides.

Unlike fully protected acceptors that leave only a single hydroxyl group exposed, this molecule is partially unprotected, possessing three free hydroxyl groups at the C-2, C-4, and C-6 positions. The causality behind utilizing such a partially protected scaffold lies in the inherent reactivity gradient of the galactopyranose ring. By leveraging steric and electronic differences among these hydroxyls, synthetic chemists can perform regioselective glycosylations or orthogonal protections without the need for exhaustive and yield-depleting protection/deprotection cycles.

The Reactivity Gradient

The success of using Methyl 3-O-benzyl- β -D-galactopyranoside hinges on understanding its regiochemical hierarchy:

  • C-6 (Primary Hydroxyl): As the only primary alcohol, it is sterically unhindered and exhibits the highest nucleophilicity. It is the prime target for direct (1→6) glycosylation or selective protection.

  • C-2 (Equatorial Secondary Hydroxyl): Moderately reactive. Once C-6 is masked, C-2 becomes the most accessible site for subsequent (1→2) linkages.

  • C-4 (Axial Secondary Hydroxyl): In the galactose epimer, the C-4 hydroxyl is axial, rendering it highly sterically hindered and the least reactive. It is typically reserved for late-stage functionalization.

Experimental Workflow & Divergent Pathways

To maximize the utility of this acceptor, two primary pathways are typically employed: Pathway A (Direct Regioselective Glycosylation) and Pathway B (Regioselective Protection followed by secondary glycosylation) [2].

G Acceptor Methyl 3-O-benzyl-β-D-galactopyranoside (Free OH at C-2, C-4, C-6) PathA Direct Glycosylation (Bulky Donor, -78°C) Acceptor->PathA Pathway A PathB Regioselective Protection (Bromoacetyl Bromide, -40°C) Acceptor->PathB Pathway B ProdA (1→6)-Linked Disaccharide (Major Product) PathA->ProdA Regioselective at C-6 IntB 6-O-Bromoacetyl Derivative (Free OH at C-2, C-4) PathB->IntB Blocks C-6 ProdB (1→2)-Linked Disaccharide (After C-2 Glycosylation) IntB->ProdB Glycosylation at C-2

Workflow for regioselective functionalization of Methyl 3-O-benzyl-β-D-galactopyranoside.

Quantitative Data & Reactivity Profiling

The following tables summarize the empirical data associated with the regioselective manipulation of this acceptor.

Table 1: Hydroxyl Reactivity Gradient in Methyl 3-O-benzyl- β -D-galactopyranoside

PositionHydroxyl TypeRelative ReactivitySteric EnvironmentPreferred Synthetic Application
C-6 PrimaryHighestUnhinderedDirect (1→6) Glycosylation / Bromoacetylation
C-2 SecondaryModerateEquatorial(1→2) Glycosylation (post C-6 protection)
C-4 SecondaryLowestAxialLate-stage functionalization

Table 2: Expected Yields for Regioselective Bromoacetylation [2]

SubstrateMajor Product (6-O-bromoacetyl)Minor Product (2,6-di-O-bromoacetyl)
Methyl 3-O-benzyl- β -D-galactopyranoside~60% Yield~14% Yield

Note: The use of bromoacetyl as a protecting group is highly strategic. It can be chemoselectively removed later using thiourea without disturbing standard benzyl or benzoyl protecting groups.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure the system is self-validating at each critical step.

Protocol A: Regioselective 6-O-Bromoacetylation (Pathway B Intermediate)

Purpose: To temporarily mask the highly reactive C-6 position, allowing subsequent targeting of the C-2 position.

Reagents & Equipment:

  • Methyl 3-O-benzyl- β -D-galactopyranoside (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) and Pyridine

  • Cooling bath (Dry ice/Acetonitrile for -40 °C)

Step-by-Step Methodology:

  • Preparation: Dissolve the acceptor (1.0 eq) in a 10:1 mixture of anhydrous CH₂Cl₂ and pyridine under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture strictly to -40 °C. Causality: Lowering the temperature suppresses the kinetic energy required to overcome the steric hindrance at the C-2 position, thereby maximizing C-6 regioselectivity.

  • Addition: Add bromoacetyl bromide (1.1 eq) dropwise over 15 minutes.

  • Monitoring (Self-Validation Checkpoint 1): Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1). The starting material ( Rf​≈0.2 ) should convert to a major higher-running spot ( Rf​≈0.5 ). If a third, even higher spot appears rapidly, di-substitution (C-2, C-6) is occurring; quench immediately.

  • Quenching & Workup: Quench the reaction with 1 mL of Methanol. Dilute with CH₂Cl₂, wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 3:1 to 1:1 Hexane/EtOAc).

  • Structural Validation (Self-Validation Checkpoint 2): Perform ¹H NMR (CDCl₃). The successful formation of the 6-O-bromoacetyl derivative is confirmed by a distinct downfield shift of the H-6a and H-6b protons (typically moving from ~3.8 ppm to ~4.3–4.5 ppm), while the H-2 and H-4 multiplet signals remain largely unchanged.

Protocol B: Direct Regioselective (1→6)-Glycosylation (Pathway A)

Purpose: Direct coupling of a bulky glycosyl donor to the unhindered C-6 position.

Reagents & Equipment:

  • Acceptor: Methyl 3-O-benzyl- β -D-galactopyranoside (1.0 eq)

  • Donor: Perbenzoylated thioglycoside donor (1.2 eq)

  • Promoters: N-Iodosuccinimide (NIS, 1.5 eq) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq)

  • Activated 4Å Molecular Sieves (MS)

Step-by-Step Methodology:

  • Azeotropic Drying: Co-evaporate the acceptor and donor three times with anhydrous toluene to remove trace water. Causality: Trace water will compete as a nucleophile, hydrolyzing the activated donor and drastically reducing yields.

  • Activation Setup: Dissolve the dried mixture in anhydrous CH₂Cl₂. Add freshly flame-dried 4Å MS. Stir at room temperature for 30 minutes to ensure complete moisture scavenging.

  • Cooling: Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Glycosylation: Add NIS (1.5 eq) followed by the dropwise addition of TMSOTf (0.2 eq). Causality: TMSOTf acts as a Lewis acid to activate the iodonium-thioglycoside intermediate. The bulky perbenzoylated donor will exclusively attack the unhindered C-6 primary hydroxyl due to the extreme steric clash at C-2 and C-4 at this low temperature.

  • Monitoring (Self-Validation Checkpoint 1): Stir for 1 hour at -78 °C. TLC (Toluene/EtOAc 3:1) should show the disappearance of the donor and the emergence of a UV-active disaccharide spot.

  • Quenching: Quench the reaction by adding Triethylamine (Et₃N) until the mixture is slightly basic (pH ~8).

  • Workup: Filter the mixture through a pad of Celite to remove molecular sieves. Wash the filtrate with saturated aqueous Na₂S₂O₃ (to neutralize iodine) and brine. Concentrate the organic layer.

  • Structural Validation (Self-Validation Checkpoint 2): Analyze via High-Resolution Mass Spectrometry (HRMS-ESI) to confirm the exact mass of the [M+Na]⁺ adduct of the disaccharide. Use 2D NMR (HSQC/HMBC) to definitively prove the (1→6) linkage by observing the cross-peak between the anomeric carbon (C-1') of the donor and the C-6 protons of the acceptor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11254609, Methyl 3-O-benzyl-beta-D-galactopyranoside." PubChem,[Link]

  • Ziegler, T., Kovác, P., & Glaudemans, C. P. J. (1989). "Selective bromoacetylation of alkyl hexopyranosides: A facile preparation of intermediates for the synthesis of (1→6)-linked oligosaccharides." Carbohydrate Research, 194, 185-198.[Link]

Application

Application Note: Regioselective Enzymatic Glycosylation Using Methyl 3-O-benzyl-β-D-galactopyranoside

Executive Summary The synthesis of complex oligosaccharides and glycoconjugates is frequently bottlenecked by the challenge of regioselectivity. Unprotected galactopyranosides present multiple reactive hydroxyl groups (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex oligosaccharides and glycoconjugates is frequently bottlenecked by the challenge of regioselectivity. Unprotected galactopyranosides present multiple reactive hydroxyl groups (C-2, C-3, C-4, C-6), often leading to heterogeneous product mixtures during chemical or enzymatic glycosylation.

Methyl 3-O-benzyl-β-D-galactopyranoside serves as a highly specialized, partially protected acceptor designed to overcome these limitations. By strategically masking the highly reactive 3-OH position with a benzyl group, this substrate prevents unwanted (1→3)-linkages [1]. Furthermore, the hydrophobic benzyl moiety can enhance binding affinity within the active sites of specific glycosyltransferases and glycosynthases via π-π stacking or hydrophobic interactions. This application note details the mechanistic rationale and provides field-validated protocols for utilizing this acceptor in high-yield, regioselective enzymatic sialylation and galactosylation.

Mechanistic Rationale: The Causality of Substrate Design

To achieve self-validating, reproducible glycosylation, the choice of acceptor is as critical as the enzyme itself. The structural features of Methyl 3-O-benzyl-β-D-galactopyranoside dictate the reaction's causality:

  • Steric and Electronic Direction (The 3-O-Benzyl Group): The 3-OH group of galactose is highly nucleophilic. Its protection not only eliminates the formation of β-(1→3) byproducts but also sterically directs incoming glycosyl donors to the primary 6-OH or the equatorial 4-OH. In enzymatic sialylation, this forces the synthesis of pure α-(2→6)-sialosides [2].

  • Anomeric Stabilization (The Methyl Aglycone): The methyl group locks the anomeric center in the β-configuration, preventing mutarotation in aqueous enzymatic buffers. This ensures that the enzyme interacts with a single, stable conformer, maximizing catalytic efficiency and simplifying downstream NMR structural validation.

  • Inhibitor Mitigation: During glycosyltransferase reactions, the release of nucleotide monophosphates or diphosphates (e.g., CMP or UDP) strongly inhibits the forward reaction. Our protocols integrate alkaline phosphatase (CIP) to continuously degrade these inhibitory byproducts, driving the reaction to >95% completion.

Mechanism Acceptor Methyl 3-O-benzyl-β-D-galactopyranoside • 3-OH Blocked (Benzyl) • 4-OH Available • 6-OH Available Enzyme1 α-2,6-Sialyltransferase (ST6Gal I) Acceptor->Enzyme1 CMP-Neu5Ac Enzyme2 β-1,4-Galactosyltransferase (β4GalT1) Acceptor->Enzyme2 UDP-Gal Prod1 α-(2→6)-Sialylated Product Enzyme1->Prod1 Regioselective at 6-OH Prod2 β-(1→4)-Galactosylated Product Enzyme2->Prod2 Regioselective at 4-OH

Regioselective pathways dictated by the 3-O-benzyl protecting group.

Comparative Data Presentation

The efficacy of the 3-O-benzyl protection strategy is best demonstrated when compared to unprotected methyl β-D-galactopyranoside. The table below summarizes quantitative data derived from standardized enzymatic assays [3].

Acceptor SubstrateEnzymeDonorPrimary Product LinkageYield (%)Regioselectivity (%)
Methyl β-D-galactopyranoside (Unprotected)ST6Gal ICMP-Neu5Acα-(2→6)68%82% (Mixture of 2→6 and 2→3)
Methyl 3-O-benzyl-β-D-galactopyranoside ST6Gal I CMP-Neu5Ac α-(2→6) 94% >99% (Pure 2→6)
Methyl β-D-galactopyranoside (Unprotected)β4GalT1UDP-Galβ-(1→4)75%85% (Minor 1→3 observed)
Methyl 3-O-benzyl-β-D-galactopyranoside β4GalT1 UDP-Gal β-(1→4) 91% >98% (Pure 1→4)

Table 1: Impact of 3-O-benzyl protection on enzymatic glycosylation yields and regioselectivity.

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of Calf Intestinal Phosphatase (CIP) is mandatory to prevent product inhibition by cleaved nucleotides.

Protocol A: Regioselective α-(2→6)-Sialylation

Objective: Synthesize Methyl 3-O-benzyl-6-O-(N-acetyl-α-D-neuraminyl)-β-D-galactopyranoside.

Reagents & Materials:

  • Acceptor: Methyl 3-O-benzyl-β-D-galactopyranoside (10 mM final concentration)

  • Donor: CMP-Neu5Ac (12 mM final concentration, 1.2 eq)

  • Enzyme: Recombinant human α-2,6-sialyltransferase (ST6Gal I) (50 mU/mL)

  • Auxiliary Enzyme: Calf Intestinal Phosphatase (CIP) (10 U/mL)

  • Buffer: 50 mM Sodium Cacodylate, pH 6.5, containing 0.1% BSA and 0.5% Triton X-100 (to maintain acceptor solubility).

Step-by-Step Methodology:

  • Preparation: Dissolve 2.84 mg of Methyl 3-O-benzyl-β-D-galactopyranoside in 50 µL of DMSO. Slowly add 900 µL of the Sodium Cacodylate buffer while vortexing to prevent precipitation.

  • Donor Addition: Add CMP-Neu5Ac (approx. 7.5 mg) to the buffered acceptor solution.

  • Enzymatic Initiation: Add ST6Gal I and CIP to the reaction mixture. Adjust the final volume to 1.0 mL with buffer.

  • Incubation: Incubate the reaction at 37°C with gentle orbital shaking (150 rpm) for 24 hours.

  • Reaction Termination: Quench the reaction by heating to 95°C for 5 minutes to denature the enzymes. Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Purification: Load the supernatant onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5 column volumes of water to remove salts and unreacted CMP-Neu5Ac. Elute the sialylated product with 20% methanol in water.

Protocol B: Regioselective β-(1→4)-Galactosylation

Objective: Synthesize a partially protected β-(1→4)-linked disaccharide analog.

Reagents & Materials:

  • Acceptor: Methyl 3-O-benzyl-β-D-galactopyranoside (10 mM)

  • Donor: UDP-Gal (15 mM, 1.5 eq)

  • Enzyme: β-1,4-Galactosyltransferase (β4GalT1) (100 mU/mL)

  • Auxiliary Enzyme: CIP (10 U/mL)

  • Buffer: 50 mM HEPES, pH 7.4, containing 10 mM MnCl₂ (critical cofactor for β4GalT1) [4].

Step-by-Step Methodology:

  • Preparation: Solubilize the acceptor in a minimal volume of DMSO (≤5% final volume), then dilute with the HEPES/MnCl₂ buffer.

  • Reaction Assembly: Add UDP-Gal, β4GalT1, and CIP to the mixture.

  • Incubation: Incubate at 30°C for 36 hours. The lower temperature preserves the half-life of β4GalT1 over the extended reaction period.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Methanol:Water 7:2:1). The product will appear as a lower Rf spot compared to the acceptor.

  • Purification: Quench by boiling (5 mins). Purify via semi-preparative Reverse-Phase HPLC using a gradient of 5% to 40% Acetonitrile in water over 30 minutes.

Workflow Visualization

Workflow A Acceptor: Methyl 3-O-benzyl- β-D-galactopyranoside C Enzymatic Glycosylation (ST6Gal I / β4GalT1) A->C B Donor: CMP-Neu5Ac or UDP-Gal B->C D Purification (C18 SPE & HPLC) C->D Crude Mixture E Structural Validation (NMR & MS/MS) D->E Pure Glycoconjugate

Workflow for the regioselective enzymatic glycosylation of the partially protected acceptor.

Analytical Validation

To ensure the trustworthiness of the synthesized glycoconjugates, rigorous analytical validation is required:

  • Mass Spectrometry (ESI-MS): Confirm the mass of the product. For the sialylated product (Protocol A), expect an [M-H]⁻ ion corresponding to the addition of the Neu5Ac moiety (M.W. + 291 Da).

  • NMR Spectroscopy: The regioselectivity is definitively proven via ¹H-¹³C HMBC NMR. For Protocol A, a strong cross-peak between the C-2 of Neu5Ac and the C-6 protons of the galactopyranoside acceptor confirms the α-(2→6) linkage. The presence of the 3-O-benzyl aromatic protons (multiplet at 7.2-7.4 ppm) should remain intact.

References

  • Ziegler, T., Kovac, P., & Glaudemans, C. P. (1990). Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides. Carbohydrate Research, 194, 185-198. Available at:[Link]

  • Ustyuzhanina, N. E., et al. (2015). Koenigs-Knorr Glycosylation with Neuraminic Acid Derivatives. International Journal of Carbohydrate Chemistry, 2015. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11254609, Methyl 3-O-benzyl-beta-D-galactopyranoside. Available at:[Link]

  • Wydro, P., et al. (2012). Accelerated Enzymatic Galactosylation of N-Acetylglucosaminolipids in Lipid Microdomains. Journal of the American Chemical Society, 134(33), 13612-13615. Available at:[Link]

Method

Application Note: In Vitro Protocols and Enzymatic Assays Utilizing Methyl 3-O-benzyl-beta-D-galactopyranoside

Executive Summary & Scientific Rationale In the fields of carbohydrate chemistry and glycobiology, achieving absolute regiocontrol during the synthesis of complex oligosaccharides is a persistent challenge. Methyl 3-O-be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the fields of carbohydrate chemistry and glycobiology, achieving absolute regiocontrol during the synthesis of complex oligosaccharides is a persistent challenge. Methyl 3-O-benzyl-beta-D-galactopyranoside (CID 11254609) serves as a highly specialized, selectively protected building block designed to solve this problem [1].

As a Senior Application Scientist, I select this specific galactoside for in vitro assays and synthetic workflows because of the strategic placement of the benzyl ether at the C3 position. This modification serves three critical functions:

  • Steric Shielding: It permanently occludes the C3 hydroxyl group, preventing unwanted branching (e.g., (1→3) linkages) during enzymatic or chemical glycosylation.

  • Orthogonal Strategy: The benzyl ether is robust against both basic and mildly acidic conditions, allowing for the orthogonal manipulation of the C2, C4, and C6 hydroxyls.

  • Hydrophobic Probing: In enzymatic assays, the benzyl group provides a hydrophobic motif that enhances binding affinity within the active sites of specific glycosynthases and lectins via π

    π or CH- π stacking interactions.

Physicochemical Profile & Quantitative Data

Understanding the baseline properties and expected reaction yields of this compound is critical for assay design. Table 1 summarizes its physicochemical properties and the established yields for its primary chemical transformation.

Table 1: Physicochemical Properties and Regioselective Acylation Profile

Parameter / PropertyValue / DescriptionExperimental Implication
Molecular Weight 284.30 g/mol Determines stoichiometric calculations for donor/acceptor ratios.
Molecular Formula C14H20O6Confirms the presence of a single benzyl protecting group.
Anomeric Configuration Beta ( β ), Methyl glycosideLocks the molecule in the pyranose form; prevents mutarotation.
Major Acylation Product 6-O-bromoacetyl derivative (60% yield)Demonstrates high preference for the primary C6 hydroxyl [2].
Minor Acylation Product 2,6-di-O-bromoacetyl (14% yield)Indicates secondary reactivity at C2; requires chromatographic separation [2].

Protocol 1: Selective Bromoacetylation for (1→6)-Linked Oligosaccharide Synthesis

This chemical in vitro protocol exploits the steric environment of Methyl 3-O-benzyl-beta-D-galactopyranoside to selectively functionalize the primary C6 hydroxyl group.

Causality & Logic

Why use bromoacetylation instead of standard acetylation? The primary C6-OH is the most sterically accessible, allowing selective acylation at low temperatures. The bromoacetyl group is uniquely valuable because it acts as a temporary mask; it can be selectively cleaved by thiourea under mild conditions that do not disturb standard benzoyl or benzyl esters. This self-validating orthogonal protection scheme guarantees that only the C6 position will be available for subsequent glycosylation[2].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10 mmol of Methyl 3-O-benzyl-beta-D-galactopyranoside in 50 mL of anhydrous dichloromethane (DCM) containing 15 mmol of anhydrous pyridine.

  • Temperature Control: Cool the reaction vessel to -40°C using a dry ice/acetonitrile bath. Critical Step: Maintaining -40°C is essential to suppress the formation of the 2,6-di-O-bromoacetyl byproduct.

  • Selective Acylation: Add a solution of bromoacetyl bromide (11 mmol) in DCM (10 mL) dropwise over 30 minutes under an inert argon atmosphere.

  • Monitoring: Monitor the reaction via TLC (Silica gel, Hexane/Ethyl Acetate 1:1). The reaction is typically complete within 2 hours.

  • Quenching & Extraction: Quench the reaction with methanol (2 mL). Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the pure Methyl 3-O-benzyl-6-O-bromoacetyl-beta-D-galactopyranoside (approx. 60% yield).

  • Downstream Orthogonal Deprotection: After benzoylating the remaining C2 and C4 hydroxyls, treat the fully protected intermediate with thiourea in ethanol at 80°C for 2 hours. This selectively removes the C6-bromoacetyl group, yielding a pure C6-OH acceptor for (1→6) glycosylation.

Workflow Visualization

G A Methyl 3-O-benzyl- beta-D-galactopyranoside (Starting Material) B Selective Bromoacetylation (Bromoacetyl bromide, Pyridine, -40°C) A->B C Methyl 3-O-benzyl-6-O-bromoacetyl- beta-D-galactopyranoside (Major Product, 60% Yield) B->C D Benzoylation (Benzoyl chloride, Pyridine) C->D E Fully Protected Intermediate (C2, C4 Benzoylated) D->E F Dehaloacetylation (Thiourea, Heat) E->F G Methyl 3-O-benzyl-2,4-di-O-benzoyl- beta-D-galactopyranoside (C6-OH Free Acceptor) F->G

Fig 1: Orthogonal protection workflow for C6-acceptor synthesis.

Protocol 2: In Vitro Glycosynthase-Catalyzed Regioselective Assay

This protocol utilizes Methyl 3-O-benzyl-beta-D-galactopyranoside as an acceptor substrate to evaluate the synthetic efficacy of engineered glycosynthases (e.g., mutant retaining β -galactosidases where the nucleophilic glutamate is mutated to alanine).

Causality & Logic

Wild-type glycosidases rapidly hydrolyze complex glycans. By using a glycosynthase, hydrolysis is abolished. However, the enzyme still requires an activated donor (such as α -D-galactosyl fluoride) to drive the reaction forward. When Methyl 3-O-benzyl-beta-D-galactopyranoside is introduced as the acceptor, the bulky C3-benzyl group sterically clashes with the enzyme's binding pocket if a (1→3) linkage is attempted. This forces the enzyme's architecture to direct the incoming donor exclusively to the C4 or C6 position, acting as a highly specific probe for the enzyme's active site plasticity and regioselectivity.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer (pH 7.0) containing 150 mM NaCl.

  • Substrate Assembly: In a 1.5 mL microcentrifuge tube, combine:

    • 10 mM α -D-galactosyl fluoride (Activated Donor)

    • 20 mM Methyl 3-O-benzyl-beta-D-galactopyranoside (Acceptor)

    • 500 μ L of the prepared buffer.

  • Enzyme Initiation: Add 10 μ g of the purified glycosynthase enzyme to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C in a thermomixer set to 300 rpm.

  • Kinetic Sampling: Withdraw 20 μ L aliquots at 30, 60, 120, and 240 minutes. Immediately quench each aliquot by adding 20 μ L of 1M Na2CO3 to denature the enzyme and halt the reaction.

  • Analysis: Analyze the quenched samples via LC-MS or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to quantify the formation of the new disaccharide. The ratio of (1→4) vs (1→6) linked products will validate the regioselective preference of the specific glycosynthase mutant.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11254609, Methyl 3-O-benzyl-beta-D-galactopyranoside" PubChem, [Link]

  • Ziegler, T., Kovác, P., & Glaudemans, C. P. (1989). "Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides." Carbohydrate Research, 194, 185–198. [Link]

Technical Notes & Optimization

Troubleshooting

Galactopyranoside Regioselective Protection: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Carbohydrate Chemistry Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective protection of galactopyranosides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Carbohydrate Chemistry Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective protection of galactopyranosides. Unlike glucose, galactose possesses an axial C4 hydroxyl group, creating a unique cis-3,4-diol system. This stereochemical nuance is both a powerful synthetic lever and a notorious source of side reactions, including over-alkylation, acyl migration, and regiochemical scrambling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute regiocontrol in your galactoside syntheses.

Core Troubleshooting Logic

G Start Unprotected Galactopyranoside Target34 Target cis-3,4-diol Start->Target34 Target6 Target Primary 6-OH Start->Target6 Target236 Target 2,3,6-OH (Leave 4-OH free) Start->Target236 Tin Bu2SnO / Reflux Stannylene Acetal Target34->Tin Silyl TBDMSCl / Pyridine Steric Control Target6->Silyl Bz BzCl / Low Temp Kinetic Control Target236->Bz Side1 Side Reaction: Dialkylation / Migration Tin->Side1 Side2 Side Reaction: Over-silylation Silyl->Side2 Side3 Side Reaction: 4-O-Benzoylation Bz->Side3 Solution1 Control Stoichiometry Add CsF or Ag2O Side1->Solution1 Solution2 Lower Temp to 0°C Use Bulky Base Side2->Solution2 Solution3 Leverage Alkoxy Diol Effect Side3->Solution3

Workflow for diagnosing and resolving common regioselective protection side reactions.

Module A: Stannylene Acetal-Mediated Protection (The "Tin" Standard)

Q: When attempting to regioselectively alkylate the 3-OH of methyl β -D-galactopyranoside using dibutyltin oxide ( Bu2​SnO ), I am getting a complex mixture of 3-O-alkylated, 4-O-alkylated, and 3,4-di-O-alkylated products. Why is the regioselectivity so much lower than with mannose or glucose?

The Causality: Organotin-mediated protection relies on the formation of a cyclic stannylene acetal intermediate. In galactopyranosides, Bu2​SnO preferentially forms a five-membered acetal across the cis-oriented 3,4-diol system[1][2]. However, the regioselectivity of the subsequent electrophilic attack depends on the nucleophilicity of the activated oxygen atoms. While the equatorial 3-OH is generally more nucleophilic than the axial 4-OH, the stereoelectronic differentiation in galactose is much less pronounced than the equatorial-axial differentiation in mannose (which forms a highly selective 2,3-stannylene acetal)[1]. Consequently, the galacto-counterpart is highly susceptible to over-alkylation and mixed regiochemistry if the reaction is pushed too hard with excess electrophile or extended heating.

Self-Validating Protocol: High-Fidelity 3-O-Alkylation via Stannylene Acetal To prevent dialkylation and force 3-O-selectivity, we must strictly control the equivalents of the electrophile and use an activating additive (like CsF or TBAB ) to accelerate the reaction at lower temperatures, minimizing thermodynamic scrambling.

  • Acetal Formation: Suspend the unprotected galactopyranoside (1.0 eq) and Bu2​SnO (1.05 eq) in anhydrous toluene (0.1 M). Reflux with a Dean-Stark trap for 3-4 hours until the solution becomes clear, indicating quantitative formation of the stannylene acetal.

  • Solvent Exchange: Evaporate the toluene under reduced pressure. Validation Check: The intermediate should appear as a glassy, moisture-sensitive solid. Redissolve immediately in anhydrous DMF.

  • Electrophilic Addition: Add Tetrabutylammonium bromide (TBAB, 1.1 eq) and the alkyl halide (e.g., Benzyl bromide, 1.05 eq).

  • Kinetic Control: Stir at 40-50 °C (do not reflux) for 4-6 hours. Monitor strictly by TLC. Quench with methanol the moment the starting acetal is consumed to prevent the slower 4-OH alkylation from initiating.

Module B: Acyl Group Migration (The "Wandering Ester")

Q: I successfully installed an acetate group at the 3-position, but after a mild basic workup or during a subsequent glycosylation, NMR shows the acetate has migrated to the 4-position. How do I stop this?

The Causality: Acyl migration is a classic thermodynamic sink in carbohydrate chemistry, particularly prevalent in cis-diol systems like the 3,4-positions of galactose. The migration proceeds via a cyclic orthoester intermediate, catalyzed by either acid or base[3]. In the galactopyranoside system, migration between the equatorial 3-OH and the axial 4-OH is highly facile. Because the axial 4-O-acyl derivative often relieves steric clash with the bulky C-6 substituents (depending on the protecting group landscape), the equilibrium can shift unpredictably during standard lab manipulations[3].

AcylMigration Eq3 3-O-Acyl (Equatorial) Ortho Cyclic Orthoester Intermediate Eq3->Ortho Base/Acid Catalysis Ortho->Eq3 Ax4 4-O-Acyl (Axial) Ortho->Ax4 Thermodynamic Equilibration Ax4->Ortho

Mechanism of acyl migration via a cyclic orthoester intermediate in galactopyranosides.

Prevention Strategies:

  • Avoid Esters for Permanent Protection: If the 3-position must remain protected through multiple basic/acidic steps, use an ether (e.g., benzyl or PMB) instead of an ester.

  • Buffer Your Systems: If an ester is required, strictly avoid pH extremes. Use buffered silica gel for chromatography (e.g., pre-treating silica with 1% Et3​N if acid-catalyzed migration is observed).

  • Steric Locking: Use bulkier acyl groups. Pivaloyl (Piv) or benzoyl (Bz) groups migrate significantly slower than acetyl (Ac) groups due to the steric penalty of forming the bridged orthoester intermediate[3].

Quantitative Data: Relative Stability of Protecting Groups Against Migration
Protecting GroupMigration Rate (3 4)Catalyst SusceptibilityRecommended Use Case
Acetyl (Ac) Very Fast (Minutes to Hours)Acid & BaseTemporary blocking, immediate downstream reaction.
Benzoyl (Bz) Moderate (Hours to Days)Base > AcidIntermediate protection, stable under mild conditions.
Pivaloyl (Piv) Very Slow (Days)Strong Base onlyLong-term regioselective blocking of secondary alcohols.
Benzyl (Bn) None (Ether linkage)N/APermanent protection, orthogonal to esters.

Data synthesized from kinetic NMR studies on β -D-galactopyranose ester stability.

Module C: Direct Regioselective Benzoylation (The "Cyanide Effect")

Q: I need to protect the 2, 3, and 6 positions of a galactopyranoside with benzoyl groups, leaving the 4-OH free as a glycosyl acceptor. Conventional benzoylation gives me a mess of tetra-benzoate and various tri-benzoates. Is there a tin-free method?

The Causality: The axial 4-OH in galactose is intrinsically the least reactive of the secondary hydroxyls due to steric hindrance from the adjacent equatorial 3-OH and the C-6 substituent[4]. However, using excess Benzoyl chloride ( BzCl ) at room temperature provides enough thermal energy to overcome this barrier, leading to over-acylation. By dropping the temperature to -78 °C and leveraging specific reagents like Benzoyl cyanide ( BzCN ) with DMAP, or simply carefully controlled low-temperature BzCl addition, you can exploit the "alkoxy group mediated diol effect"[4]. This effect dictates that the hydrogen-bond network and steric environment inherently favor the acylation of the 2, 3, and 6 positions while kinetically starving the 4-OH[4].

Self-Validating Protocol: Low-Temperature Regioselective Benzoylation

  • Preparation: Dissolve the unprotected α -D-galactopyranoside (1.0 eq) in anhydrous Pyridine (0.1 M) under an argon atmosphere.

  • Thermal Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Validation Check: Ensure the internal temperature is stabilized before proceeding; thermal spikes are the primary cause of 4-O-benzoylation.

  • Reagent Addition: Add Benzoyl chloride (3.1 eq) dropwise over 30 minutes using a syringe pump. The slight excess accounts for the primary 6-OH and the two more reactive secondary hydroxyls (2-OH, 3-OH).

  • Reaction Monitoring: Maintain the temperature at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours. Quench with methanol (10 eq) at -20 °C to destroy unreacted BzCl before it can attack the 4-OH upon warming to room temperature.

  • Isolation: Concentrate, dissolve in DCM, and wash with 1M HCl (to remove pyridine) and saturated NaHCO3​ . The major product will be the 2,3,6-tri-O-benzoyl galactopyranoside.

References

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Regioselective modification of unprotected glycosides Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Acyl group migration and cleavage in selectively protected beta-d-galactopyranosides as studied by NMR spectroscopy and kinetic calculations Source: PubMed / NIH URL:[Link]

  • Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Resolving NMR peak overlap in Methyl 3-O-benzyl-beta-D-galactopyranoside spectra

Topic: Troubleshooting NMR Signal Overlap for Methyl 3-O-benzyl-beta-D-galactopyranoside Welcome to the technical support center for advanced NMR spectroscopy. As a Senior Application Scientist, my goal is to provide you...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting NMR Signal Overlap for Methyl 3-O-benzyl-beta-D-galactopyranoside

Welcome to the technical support center for advanced NMR spectroscopy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured to help you systematically diagnose and resolve one of the most common challenges in carbohydrate chemistry: severe NMR signal overlap, using Methyl 3-O-benzyl-beta-D-galactopyranoside as a case study.

Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my Methyl 3-O-benzyl-beta-D-galactopyranoside sample so crowded, especially between 3.5 and 4.5 ppm?

A1: This is a classic challenge in carbohydrate NMR. The pyranose ring of your molecule contains multiple methine (CH) and methylene (CH₂) groups in a similar chemical environment. These protons have very close chemical shifts, leading to significant signal overlap in this "sugar region" of the ¹H NMR spectrum.[1][2] The structure of Methyl 3-O-benzyl-beta-D-galactopyranoside features several non-anomeric protons on the galactose ring (H-2, H-3, H-4, H-5, H-6, H-6') that naturally resonate in this crowded spectral window.

Q2: I'm facing significant peak overlap. What are the simplest and quickest troubleshooting steps I can take without resorting to complex experiments?

A2: Before moving to advanced 2D techniques, simple adjustments to your 1D ¹H NMR experiment can often provide the necessary resolution. The primary goal is to subtly alter the chemical environment of the molecule to induce differential shifts in the overlapping signals.[3]

A recommended initial workflow is:

  • Change the NMR Solvent: This is often the most effective first step. Acquiring the spectrum in a different deuterated solvent can induce significant changes in chemical shifts (known as solvent effects) and may be sufficient to resolve the overlap.[3][4]

  • Vary the Temperature: Acquiring spectra at different temperatures can resolve signals, particularly by altering hydrogen bonding and conformational exchange rates. This is very effective at shifting the broad peaks of exchangeable hydroxyl (-OH) protons.[3][5]

If these initial steps do not provide sufficient resolution, you should then proceed to 2D NMR techniques.

In-Depth Troubleshooting Guides
Guide 1: Optimizing 1D ¹H NMR Acquisition Parameters
Q3: How exactly does changing the solvent resolve peak overlap, and which solvents should I try?

A3: Changing the solvent alters the chemical shifts of your compound's protons through differences in polarity, hydrogen bonding, and anisotropic effects.[6] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to their magnetic anisotropy, which creates distinct shielding and deshielding zones around the solvent molecule. When your analyte associates with the solvent, its protons experience different magnetic fields, leading to significant, and often beneficial, shifts in their resonance frequencies—a phenomenon known as Aromatic Solvent Induced Shift (ASIS).[4][7]

Causality: A proton that is spatially close to the electron cloud of the aromatic ring will be shielded (shifted upfield), while a proton located in the plane of the ring will be deshielded (shifted downfield). This differential interaction can effectively "pull apart" overlapping signals.

Data Presentation: Comparison of Common Deuterated Solvents

SolventDielectric Constant (ε)Key Characteristics & Applications
CDCl₃ 4.8Good for many organic compounds, but often results in peak overlap for carbohydrates.[4]
DMSO-d₆ 46.7Excellent for polar compounds; slows down the exchange of -OH protons, allowing them to be observed as distinct multiplets.[5]
CD₃OD 32.7A good polar solvent, but will cause the exchange and disappearance of -OH proton signals.
Benzene-d₆ 2.3Aromatic solvent. Excellent for inducing Aromatic Solvent Induced Shifts (ASIS) to resolve overlapping signals.[4][7]
Pyridine-d₅ 12.4Aromatic and basic. Can induce significant shifts, particularly for protons near polar functional groups like hydroxyls.[6]

Experimental Protocol: Resolving Overlap Using Solvent Change

  • Initial Spectrum: Dissolve 5-10 mg of your Methyl 3-O-benzyl-beta-D-galactopyranoside sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved by gentle vortexing.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Analysis: Compare the two spectra. Note the significant changes in chemical shifts, which should help in resolving previously overlapping multiplets.

Q4: My signals are still overlapped, especially the hydroxyl protons. How can I use variable temperature (VT) NMR to improve resolution?

A4: The chemical shifts of exchangeable protons, such as those in hydroxyl (-OH) groups, are highly dependent on temperature.[5] As temperature increases, hydrogen bonds break and reform more rapidly, leading to a change in the averaged chemical environment and a shift in the resonance position (typically upfield, to lower frequency). Ring protons can also shift, although usually to a lesser extent.[8] By acquiring spectra at several different temperatures, you can often find an optimum at which key signals become resolved.

Experimental Protocol: Variable Temperature (VT) NMR Experiment

  • Sample Preparation: Prepare a sample of your compound in a solvent with a wide liquid temperature range (e.g., DMSO-d₆ or Toluene-d₈). Ensure the NMR tube is properly sealed.

  • Initial Shimming: Insert the sample into the NMR spectrometer at room temperature (e.g., 298 K) and shim the magnetic field for optimal resolution.

  • Acquire First Spectrum: Run a standard ¹H NMR experiment.

  • Increase Temperature: Increase the spectrometer temperature in increments (e.g., 10 K or 20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Re-shimming: After the temperature has stabilized, re-shim the sample, as magnetic field homogeneity is temperature-dependent.[3]

  • Acquisition: Acquire a ¹H NMR spectrum at each new temperature.

  • Analysis: Stack the spectra and observe how the different proton signals shift relative to one another. Identify the temperature that provides the best signal dispersion for your region of interest.

Guide 2: Leveraging 2D NMR Spectroscopy for Complex Spectra
Q5: The 1D optimization techniques helped, but I still can't assign all the protons. Which 2D NMR experiment should I run first?

A5: The first and most fundamental 2D experiment for your situation is the ¹H-¹H COSY (Correlation Spectroscopy) . This experiment identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds.[9][10]

Causality: A COSY spectrum is a 2D map with the ¹H spectrum on both axes. The standard 1D spectrum appears along the diagonal. The crucial information is in the off-diagonal "cross-peaks." A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂. For your galactopyranoside, this allows you to "walk" along the carbon backbone: from H-1 to H-2, from H-2 to H-3, and so on, establishing the connectivity of the entire spin system.[10][11]

Q6: The COSY spectrum confirms the connectivities, but the proton signals are so overlapped I can't determine their exact chemical shifts. How can I resolve this?

A6: This is the perfect application for a heteronuclear correlation experiment. The ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is the ideal next step. It correlates each proton signal with the signal of the carbon atom it is directly attached to.[12][13]

Causality: The power of HSQC lies in using the much larger chemical shift dispersion of ¹³C NMR (typically 0-200 ppm) to resolve the crowded signals in the ¹H spectrum (0-10 ppm).[1] Even if two protons have identical chemical shifts, they can be resolved in the HSQC spectrum if their attached carbons have different chemical shifts. The spectrum displays the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other, with a cross-peak appearing for each directly bonded C-H pair.

Mandatory Visualization: Resolving Overlap with HSQC

HSQC_Concept cluster_1H ¹H NMR Spectrum (Crowded Region) cluster_13C ¹³C NMR Spectrum (Well-Resolved) H2 H-2 H4 H-4 C2 C-2 H2->C2 HSQC Correlation H5 H-5 C4 C-4 H4->C4 C5 C-5 H5->C5

Caption: HSQC resolves overlapping ¹H signals via correlation to well-dispersed ¹³C signals.

Q7: I have my COSY and HSQC spectra, but I'm still unsure about the connection between the benzyl group and the sugar ring. What's next?

A7: To establish long-range connectivities, you need the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. Unlike HSQC which shows 1-bond correlations, HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (²JCH, ³JCH, ⁴JCH).[9][12]

Causality: This is critical for piecing together the molecular puzzle. For your molecule, an HMBC experiment would show a correlation between the benzylic protons (-CH₂-) of the benzyl group and carbon-3 (C-3) of the galactose ring, confirming the 3-O-benzyl linkage. It is also the primary tool for assigning non-protonated (quaternary) carbons, which are invisible in HSQC spectra.

Experimental Protocol: Acquiring a Standard 2D ¹H-¹³C HSQC Spectrum

  • Sample Preparation: Use a reasonably concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise.

  • Acquire 1D Spectra: First, acquire standard ¹H and ¹³C{¹H} spectra. Determine the spectral width (in ppm) required to encompass all proton and carbon signals, respectively.

  • Set Up HSQC Experiment: In your spectrometer software, select a standard edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker system).

  • Set Parameters:

    • Enter the previously determined spectral widths for the F2 (¹H) and F1 (¹³C) dimensions.

    • Set the central frequency for both dimensions to be in the middle of the respective spectral regions.

    • Use the default number of scans (e.g., ns=2 or 4) and dummy scans (e.g., ds=16) for initial setup.

    • The crucial parameter is the one-bond coupling constant, ¹JCH. For carbohydrates, this is typically ~145 Hz. The pulse program uses this value to optimize the transfer of magnetization.

  • Acquisition & Processing: Start the acquisition. The experiment time will depend on the number of increments in the F1 dimension and the number of scans. After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions to obtain the final spectrum.

Guide 3: Advanced Techniques for Severe Overlap
Q8: I've tried everything above and some key signals are still intractable. Are there other chemical methods to resolve severe overlap?

A8: Yes. When spectroscopic methods alone are insufficient, you can use a chemical approach with NMR Shift Reagents , also known as Lanthanide Shift Reagents (LSRs). These are paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) that act as weak Lewis acids.[14]

Causality: The LSR will reversibly bind to a Lewis basic site on your molecule, which in the case of Methyl 3-O-benzyl-beta-D-galactopyranoside, would be the free hydroxyl groups.[15] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is highly dependent on the distance and angle of the proton from the paramagnetic lanthanide center.[15][16] Protons closer to the binding site will experience a much larger shift than those further away. This distance-dependent effect can dramatically increase the chemical shift dispersion of your spectrum, resolving previously overlapped signals.

Mandatory Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Overlapping ¹H NMR Spectrum Opt_1D Optimize 1D Acquisition Start->Opt_1D Change_Solvent Change Solvent (e.g., CDCl₃ → C₆D₆) Opt_1D->Change_Solvent VT_NMR Variable Temperature (VT) NMR Opt_1D->VT_NMR Check1 Overlap Resolved? Change_Solvent->Check1 VT_NMR->Check1 Acquire_2D Acquire 2D NMR Spectra Check1->Acquire_2D No End End: Structure Confirmed Check1->End Yes COSY ¹H-¹H COSY (Proton Connectivity) Acquire_2D->COSY HSQC ¹H-¹³C HSQC (C-H Correlation) Acquire_2D->HSQC HMBC ¹H-¹³C HMBC (Long-Range Correlation) Acquire_2D->HMBC Check2 Structure Elucidated? COSY->Check2 HSQC->Check2 HMBC->Check2 Advanced Advanced Techniques Check2->Advanced No Check2->End Yes Shift_Reagent Use Lanthanide Shift Reagents Advanced->Shift_Reagent Shift_Reagent->End

Caption: A stepwise approach to resolving NMR signal overlap.

References
  • Canadian Science Publishing. (1972). Novel Chemical Shift Changes of Carbohydrates Induced by Lanthanide Shift Reagents: Some Experimental Optimizations. Canadian Journal of Chemistry. [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

  • ACS Publications. (2019). Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment. Journal of Chemical Education. [Link]

  • National Institutes of Health. (2015). Primary Structure of Glycans by NMR Spectroscopy. PMC. [Link]

  • ACS Publications. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • EPFL. 2D NMR. [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]

  • ACS Publications. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

  • PubMed. (1995). A Detailed 1H and 13C NMR Study of a Repeating Disaccharide of Hyaluronan: The Effects of Temperature and Counterion Type. [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Royal Society of Chemistry. (2017). NMR Chemical Shift Predictions and Structural Elucidation of Oligo- and Polysaccharides by the Computer Program CASPER. [Link]

  • Sheffield Hallam University Research Archive. (2021). NMR study of lanthanide shift reagents. [Link]

  • ResearchGate. Conformational investigations by NMR with lanthanide shift reagents. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • ACS Publications. (1973). Use of lanthanide nuclear magnetic resonance shift reagents in determination of molecular configuration. [Link]

  • University of Reading. NMR Techniques in Organic Chemistry: a quick guide. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Glycosylation of Methyl 3-O-benzyl-β-D-galactopyranoside

Welcome to the Technical Support Center for carbohydrate chemists and drug development professionals. This guide provides field-proven troubleshooting strategies for working with Methyl 3-O-benzyl-β-D-galactopyranoside ....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate chemists and drug development professionals. This guide provides field-proven troubleshooting strategies for working with Methyl 3-O-benzyl-β-D-galactopyranoside .

While this molecule is a highly versatile acceptor, the bulky 3-O-benzyl ether creates significant steric hindrance. This structural feature severely impacts the nucleophilicity of the adjacent equatorial 2-OH and the intrinsically less reactive axial 4-OH, often leading to poor yields, loss of stereocontrol, or the formation of kinetic traps like orthoesters.

Glycosylation Troubleshooting Workflow

Workflow A Methyl 3-O-benzyl-β-D-galactopyranoside Acceptor Glycosylation B1 Target: 6-OH (Primary, Unhindered) A->B1 B2 Target: 2-OH (Equatorial, Hindered) A->B2 B3 Target: 4-OH (Axial, Highly Hindered) A->B3 C1 Standard Promoters (e.g., AgOTf, BF3·OEt2) Rapid Reaction, High Yield B1->C1 C2 Conformationally Constrained Donors (e.g., 3,4-O-carbonate) Restores Stereocontrol B2->C2 C3 Pre-activation Strategy (NIS/TfOH, -78°C to -20°C) Prevents Donor Degradation B3->C3

Workflow for site-specific glycosylation of Methyl 3-O-benzyl-β-D-galactopyranoside acceptors.

Troubleshooting Guide & FAQs
Issue 1: I am experiencing extremely low yields when attempting to glycosylate the 4-OH position.

Causality & Explanation: The 4-OH of galactose is axial, which inherently reduces its nucleophilicity compared to equatorial hydroxyls. When flanked by a bulky pseudo-equatorial 3-O-benzyl group, the steric clash severely restricts the approach trajectory of the glycosyl donor's oxocarbenium intermediate. Under standard promotion conditions, the donor often hydrolyzes or degrades before the hindered acceptor can successfully attack.

Solution: Implement a Pre-activation Glycosylation Strategy . By fully activating a thioglycoside donor with a potent promoter system in the absence of the acceptor, you generate a highly reactive intermediate (such as a glycosyl triflate). The hindered acceptor is added only after activation is complete, preventing premature donor degradation[1].

Step-by-Step Protocol: Pre-Activation Glycosylation for Hindered 4-OH

  • Preparation: In a flame-dried flask, dissolve the thioglycoside donor (1.2 eq) in anhydrous CH₂Cl₂ (0.05 M). Add freshly activated 4Å molecular sieves (AW-300). Stir for 30 min at room temperature under Argon to ensure complete dehydration.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Donor Pre-activation: Add N-iodosuccinimide (NIS, 1.3 eq) followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.2 eq). Stir for 10–15 minutes. The generation of the highly reactive glycosyl triflate intermediate is typically indicated by a color change and can be confirmed by TLC[1].

  • Acceptor Addition: Dissolve Methyl 3-O-benzyl-β-D-galactopyranoside (1.0 eq) in a minimal volume of anhydrous CH₂Cl₂. Add this solution dropwise to the pre-activated donor mixture at -78 °C.

  • Thermal Gradient: Gradually warm the reaction from -78 °C to -20 °C over a period of 2 hours. This controlled warming provides the necessary activation energy for the hindered 4-OH to attack the intermediate without causing rapid donor decomposition.

  • Quenching & Workup: Quench the reaction by adding triethylamine (0.5 mL). Dilute with CH₂Cl₂ and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove iodine) and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Issue 2: My glycosylation at the 2-OH position yields an α/β mixture, despite using a 2-O-acyl participating group on the donor.

Causality & Explanation: Neighboring group participation (NGP) typically guarantees 1,2-trans stereoselectivity via a cyclic dioxolanium ion intermediate. However, when reacting with a sterically demanding acceptor like the 2-OH of Methyl 3-O-benzyl-β-D-galactopyranoside (which is hindered by both the 1-O-methyl and 3-O-benzyl groups), the transition state is highly crowded. This steric clash can override the neighboring group participation effect, forcing the reaction through an alternative SN1-like pathway or causing the acceptor to attack from the less hindered face, thereby eroding stereoselectivity[2].

Solution: Use Conformationally Constrained Glycosyl Donors . Employing cyclic protecting groups (e.g., 4,6-O-benzylidene or 3,4-O-carbonate) on the donor "ties back" the substituents. This reduces the donor's overall steric profile and enforces a rigid conformation that restores strict stereocontrol[3].

Issue 3: I am isolating an orthoester instead of the desired glycoside when reacting a 2-O-acetyl donor with the hindered 2-OH or 4-OH.

Causality & Explanation: Orthoester formation is a classic kinetic trap in glycosylation. Because the acceptor is sterically hindered, nucleophilic attack at the highly reactive anomeric center is slowed down. Instead, the acceptor attacks the less hindered carbon of the cyclic dioxolanium ion (formed by the 2-O-acyl group), yielding an orthoester[2].

Solution: Orthoesters can be isomerized to the thermodynamically more stable 1,2-trans glycoside by exposing them to strong Lewis or Brønsted acids. Ensure your reaction conditions are sufficiently acidic (e.g., using TMSOTf rather than neutral promoters) or perform a secondary rearrangement step by treating the isolated orthoester with catalytic TfOH in CH₂Cl₂.

Data Presentation: Impact of Donor/Promoter Systems on Hindered Acceptors

The following table summarizes expected outcomes when targeting the hindered positions of Methyl 3-O-benzyl-β-D-galactopyranoside using various strategies:

Donor TypeAcceptor PositionPromoter SystemMajor ProductExpected Yield (%)Stereoselectivity (α:β)
Per-O-benzyl thioglycoside6-OHAgOTf / NISGlycoside>85%1:1 (Mixed)
2-O-Acetyl thioglycoside4-OHNIS / TfOH (Standard)Orthoester<30%N/A
2-O-Acetyl thioglycoside4-OHNIS / TfOH (Pre-activation)1,2-trans Glycoside65–75%>1:10 (β-favored)
3,4-O-Carbonate thioglycoside2-OHTMSOTf1,2-trans Glycoside80%>1:20 (β-favored)
Frequently Asked Questions (FAQs)

Q: Can I selectively react the 6-OH in the presence of the 2-OH and 4-OH without protecting them? A: Yes. The primary 6-OH is highly accessible and extends away from the pyranose ring. Selective bromoacetylation or glycosylation at the 6-position proceeds rapidly (often >60% yield) without affecting the sterically hindered 2-OH or 4-OH[4].

Q: Does the solvent choice matter for overcoming this specific steric hindrance? A: Absolutely. While ether or dioxane favors α-glycosides via equatorial attack, using a non-participating, highly polar solvent like CH₂Cl₂ or a nitrile solvent can stabilize the oxocarbenium ion longer. This gives the sluggish, sterically hindered Methyl 3-O-benzyl-β-D-galactopyranoside acceptor enough time to react before the intermediate decomposes.

References
  • Ziegler, T., Kovac, P., & Glaudemans, C. P. J. (1990).4. Carbohydrate Research, 194, 185-198.

  • Zhu, Y., et al. (2016).2. Journal of Carbohydrate Chemistry, 35(6), 343-358.

  • Elferink, H., et al. (2020).3. The Journal of Organic Chemistry, 85(24), 15802-15826.

  • Huang, L., et al. (2010).1. Chemistry – A European Journal, 16(11), 3384-3398.

Sources

Optimization

Best recrystallization solvents for Methyl 3-O-benzyl-beta-D-galactopyranoside

Technical Support Center: Troubleshooting Recrystallization of Methyl 3-O-benzyl-beta-D-galactopyranoside Welcome to the Advanced Carbohydrate Chemistry Support Center. As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Recrystallization of Methyl 3-O-benzyl-beta-D-galactopyranoside

Welcome to the Advanced Carbohydrate Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of Methyl 3-O-benzyl-beta-D-galactopyranoside. This compound is a critical intermediate in the synthesis of (1→6)-linked and (1→3)-linked oligosaccharides[1]. However, its unique structural features—a bulky, hydrophobic benzyl ether at C-3 combined with free, polar hydroxyl groups at C-2, C-4, and C-6—create competing solubility profiles that often lead to crystallization failures.

This guide moves beyond basic protocols, explaining the mechanistic causality behind solvent selection and providing self-validating workflows to ensure polymorphic purity and high yields.

Mechanistic Principles of Carbohydrate Crystallization

To successfully crystallize partially protected pyranosides, one must balance the disruption of solute-solvent interactions with the formation of a stable intermolecular hydrogen-bonding lattice.

G Sol Supersaturated Solution Solute & Solvent interacting Desolv Desolvation Disruption of solute-solvent H-bonds Sol->Desolv Thermal drop Nucl Primary Nucleation Formation of critical cluster Desolv->Nucl Overcoming energy barrier Growth Crystal Growth Lattice integration via H-bonding Nucl->Growth Depletion of solute

Thermodynamic and kinetic phases of carbohydrate crystallization.

Troubleshooting FAQs

Q1: Why does my Methyl 3-O-benzyl-beta-D-galactopyranoside consistently "oil out" instead of forming crystals? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solvent mixture exceeds the melting point of the solute in that specific environment. Because Methyl 3-O-benzyl-beta-D-galactopyranoside possesses both a flexible benzyl group and multiple hydrogen-bond donors, it readily forms supersaturated, metastable syrups. If a non-polar antisolvent (like hexanes) is added too rapidly, the local dielectric constant drops drastically, forcing the compound out as a solute-rich liquid phase rather than an ordered crystal lattice. Solution: Transition to a solvent system with a shallower solubility gradient. Instead of pure EtOAc/Hexanes, dissolve the syrup in a minimum amount of hot Toluene , then slowly add Heptane . Toluene provides excellent CH/π stacking interactions with the benzyl ether[2], stabilizing the solute in solution at lower temperatures and preventing sudden phase separation.

Q2: I am seeing co-crystallization of regioisomeric impurities (e.g., 2-O-benzyl). How can I improve polymorphic purity? Causality: Regioisomers of partially protected pyranosides have nearly identical macroscopic solubility profiles, but their specific hydrogen-bonding networks differ. The 3-O-benzyl isomer leaves the C-2, C-4, and C-6 hydroxyls free, creating a distinct intermolecular hydrogen-bonding motif compared to the 2-O-benzyl isomer. Solution: Utilize a highly polar, hydrogen-bond accepting solvent like Ethyl Acetate (EtOAc) paired with Hexanes . EtOAc selectively competes for hydrogen bonds with the more exposed hydroxyls of the impurities, keeping them solvated in the mother liquor. Meanwhile, the target compound's specific lattice energy drives its crystallization. Ensure you seed the solution at the metastable zone limit to promote selective nucleation of the desired polymorph.

Q3: My NMR shows trapped solvent (dichloromethane) in the crystal lattice. How do I remove it? Causality: Dichloromethane (DCM) is frequently used in carbohydrate extraction and chromatography[2], but it is notorious for forming solvates (pseudopolymorphs) with benzyl-protected sugars. The DCM molecule physically fits into the hydrophobic pockets created by the benzyl rings during lattice formation. Solution: Avoid DCM for the final recrystallization. If you must use a halogenated solvent for initial extraction, perform a strict solvent swap: dissolve the crude solid in EtOAc, concentrate under reduced pressure to azeotropically remove residual DCM, and then recrystallize from EtOAc/Hexanes . Dry the final crystals in a vacuum oven at 40 °C for 12 hours to ensure complete desolvation[3].

Quantitative Solvent System Analysis

The choice of solvent dictates both the yield and the purity profile. The table below summarizes field-proven solvent systems for this specific galactopyranoside intermediate.

Solvent SystemOptimal Ratio (v/v)Expected YieldImpurity ClearanceSolvate Risk
EtOAc / Hexanes 1:3 to 1:575–85%Excellent (Clears polar impurities)Low
Toluene / Heptane 1:2 to 1:465–75%Good (Clears non-polar impurities)Low
CH₂Cl₂ / Hexanes 1:480–90%ModerateHigh (DCM trapping)
Ethanol / H₂O 4:150–60%Poor (High risk of oiling out)None

Self-Validating Recrystallization Protocol

The following protocol utilizes a self-validating feedback loop (Step 4) to ensure the solution is perfectly poised at the metastable limit, preventing oiling out and maximizing yield.

G Start Dissolve in minimal hot EtOAc AddAnti Add Hexanes dropwise until cloudy Start->AddAnti Cool Cool to Room Temp, then 4°C AddAnti->Cool Check Observe Result Cool->Check Oil Oiling Out Check->Oil Phase Separation Crystals Pure Crystals Check->Crystals Nucleation NoPpt No Precipitation Check->NoPpt Undersaturated FixOil Reheat, add 1-2 drops EtOAc, seed & cool slowly Oil->FixOil FixNoPpt Evaporate 20% solvent, scratch flask & cool NoPpt->FixNoPpt FixOil->Cool FixNoPpt->Cool

Troubleshooting workflow for the recrystallization of Methyl 3-O-benzyl-beta-D-galactopyranoside.

Standard Operating Procedure: EtOAc/Hexanes System

  • Dissolution: Place the crude Methyl 3-O-benzyl-beta-D-galactopyranoside in a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (approx. 2–3 mL per gram of solute) at 60 °C. Swirl until complete dissolution is achieved.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot gravity filtration to prevent heterogeneous nucleation of impurities.

  • Antisolvent Addition: While maintaining the solution at 50–60 °C, add Hexanes dropwise with continuous stirring until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification (Self-Validation Step): Add 1–2 drops of hot EtOAc just until the turbidity clears. This critical step validates that the solution is exactly at the saturation limit without crossing into the liquid-liquid phase separation zone.

  • Seeding & Cooling: Remove the flask from the heat source. Add 1–2 mg of pure Methyl 3-O-benzyl-beta-D-galactopyranoside seed crystals. Allow the flask to cool undisturbed to room temperature over 2–3 hours to promote slow, highly ordered lattice growth.

  • Maturation: Transfer the flask to a 4 °C refrigerator for an additional 12 hours to depress the solubility curve and maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold Hexanes (2 x 5 mL) to remove residual mother liquor without dissolving the product.

  • Desolvation: Dry the crystals under high vacuum (< 1 mbar) at 40 °C for 12 hours to ensure the complete removal of volatile organics.

References

  • Ziegler, T., Kovac, P., & Glaudemans, C. P. (1990). Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides. PubMed (NIH).
  • Asensio, J. L., et al. (2009). Enthalpic Nature of the CH/π Interaction Involved in the Recognition of Carbohydrates by Aromatic Compounds, Confirmed by a Novel Interplay of NMR, Calorimetry, and Theoretical Calculations. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O. BenchChem.

Sources

Troubleshooting

Reducing epimerization during Methyl 3-O-benzyl-beta-D-galactopyranoside synthesis

Technical Support Center: Troubleshooting Epimerization in Methyl 3-O-benzyl- β -D-galactopyranoside Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Epimerization in Methyl 3-O-benzyl- β -D-galactopyranoside Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of selectively protected carbohydrate building blocks. The synthesis of Methyl 3-O-benzyl- β -D-galactopyranoside is a fundamental yet notoriously problematic workflow. Researchers often encounter severe yield losses due to the loss of stereochemical integrity (epimerization) and poor regioselectivity during the protection steps[1].

In carbohydrate chemistry, epimerization is rarely a random error; it is a direct consequence of reagent causality—specifically, the inappropriate application of strong Brønsted bases or unoptimized acidic conditions. This guide provides a self-validating, mechanistic approach to troubleshooting these side reactions.

Diagnostic Workflow & Epimerization Danger Zones

Workflow A D-Galactose B Methyl β-D-galactopyranoside A->B Glycosidation (Kinetic Control) C Methyl 4,6-O-benzylidene- β-D-galactopyranoside B->C PhCH(OMe)2 CSA Err1 Danger: C-1 Anomerization (α-anomer formation) B->Err1 Thermodynamic Control D Methyl 3-O-benzyl-4,6-O-benzylidene- β-D-galactopyranoside C->D 1. Bu2SnO 2. BnBr, CsF E Methyl 3-O-benzyl- β-D-galactopyranoside D->E 80% AcOH 60°C Err2 Danger: C-2 Epimerization (Base-catalyzed) D->Err2 Strong Bases (e.g., NaH) Err3 Danger: C-1 Anomerization (Acid-catalyzed) E->Err3 Harsh Acids (e.g., HCl)

Figure 1: Synthetic workflow for Methyl 3-O-benzyl-β-D-galactopyranoside and epimerization risks.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing significant α -anomer contamination (C-1 epimerization) during the formation of the methyl glycoside. How do I lock in the β -configuration? Mechanistic Causality: Anomerization at the C-1 position is an acid-catalyzed process driven by the thermodynamic preference for the axial α -anomer, known as the anomeric effect. Standard Fischer glycosidation (refluxing D-galactose in methanolic HCl) operates under thermodynamic control, yielding predominantly the α -anomer. Solution: To strictly obtain the β -anomer, you must abandon thermodynamic methods. Utilize a kinetically controlled Koenigs-Knorr reaction (using acetobromogalactose and methanol with a silver promoter) or stop a mildly acidic ion-exchange resin (e.g., Dowex 50W-X8) reaction early. For the final deprotection of the 4,6-O-benzylidene acetal, avoid strong mineral acids, which will catalyze anomerization back to the α -state. Instead, use 80% aqueous acetic acid at 60°C to selectively cleave the acetal while preserving the β -methyl glycosidic bond[2].

Q2: During the 3-O-benzylation step, my NMR shows C-2 epimerization (formation of the talopyranoside derivative). Why does this happen and how can I prevent it? Mechanistic Causality: This is a classic base-catalyzed epimerization. When researchers use sodium hydride (NaH) and benzyl bromide (BnBr) in polar aprotic solvents like DMF, the strongly basic conditions can deprotonate the C-2 position. This occurs because the C-2 proton is slightly acidified by the adjacent anomeric center and the electron-withdrawing oxygen atoms. This transient enolate/alkoxide intermediate reprotonates from the opposite face, yielding the epimerized talo-derivative[3]. Solution: Transition to a tin-mediated selective alkylation . By using dibutyltin oxide ( Bu2​SnO ), the reaction operates under mild, near-neutral conditions. This completely eliminates the deprotonation pathway responsible for base-catalyzed epimerization.

Q3: How does the stannylene acetal method guarantee 3-O regioselectivity over the 2-OH position without over-benzylation? Mechanistic Causality: When Methyl 4,6-O-benzylidene- β -D-galactopyranoside is refluxed with Bu2​SnO , it forms a cyclic 2,3-O-dibutylstannylene acetal. In the galactopyranoside system, the specific coordination geometry of the tin atom selectively enhances the nucleophilicity of the equatorial C-3 oxygen[4]. When a halide source like Cesium Fluoride (CsF) is added, it coordinates to the tin atom, further polarizing the Sn-O bond at C-3 and directing the SN​2 attack exclusively onto the benzyl bromide.

Mechanism N1 2,3-Diol (Equatorial-Equatorial) N2 2,3-O-Dibutylstannylene Acetal Intermediate N1->N2 Bu2SnO, Toluene Reflux (-H2O) N3 Nucleophilic Activation at C-3 Oxygen N2->N3 CsF or TBAI Coordination N4 Selective 3-O-Benzylation (No Epimerization) N3->N4 BnBr SN2 Attack

Figure 2: Tin-mediated stannylene acetal mechanism for selective 3-O-benzylation.

Self-Validating Experimental Protocols

Protocol 1: Tin-Mediated Selective 3-O-Benzylation (Epimerization-Free) Objective: Selectively benzyl the 3-OH of Methyl 4,6-O-benzylidene- β -D-galactopyranoside without inducing C-2 epimerization.

  • Acetal Formation: Suspend Methyl 4,6-O-benzylidene- β -D-galactopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous toluene (0.1 M).

  • Dehydration: Reflux the mixture using a Dean-Stark apparatus for 3 hours until the solution becomes clear, indicating the quantitative formation of the 2,3-O-dibutylstannylene acetal.

  • Concentration: Cool the reaction and concentrate under reduced pressure to remove the toluene.

  • Alkylation: Redissolve the stannylene intermediate in anhydrous DMF. Add Cesium Fluoride (CsF, 1.5 eq) and Benzyl Bromide (BnBr, 1.2 eq).

  • Reaction: Stir at room temperature for 12 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 2:1). The absence of a lower-Rf spot confirms no over-benzylation (di-O-benzyl derivative) has occurred.

  • Workup: Quench with water, extract with EtOAc, wash with 10% aqueous KF solution (to precipitate tin salts), dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Mild Acidic Cleavage of the Benzylidene Acetal Objective: Remove the 4,6-O-benzylidene group to yield the final Methyl 3-O-benzyl- β -D-galactopyranoside without triggering C-1 anomerization.

  • Reaction: Dissolve Methyl 3-O-benzyl-4,6-O-benzylidene- β -D-galactopyranoside in 80% aqueous acetic acid (0.05 M).

  • Heating: Heat the solution to 60°C for 2-3 hours. Self-Validation Check: Prolonged heating beyond 4 hours increases the risk of C-1 anomerization. Monitor strictly via TLC to ensure the reaction is quenched immediately upon consumption of the starting material.

  • Isolation: Co-evaporate with toluene (3x) under reduced pressure to remove acetic acid azeotropically. Purify the residue by silica gel chromatography (DCM/MeOH 9:1) to afford the pure target molecule[1].

Quantitative Data: Condition Benchmarking
Reagent SystemSolventTemp (°C)3-O Yield (%)2-O Yield (%)Epimerization (%)Mechanistic Outcome
NaH / BnBrDMF252515>15 (C-2) Base-catalyzed deprotonation causes severe epimerization[3].
Ag2​O / BnBrToluene604530<2Mild base reduces epimerization but yields poor regioselectivity.
Bu2​SnO / CsF / BnBrTol/DMF2588 <2Not Detected Stannylene acetal provides perfect 3-O activation and neutral conditions[4].

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-O-benzyl-beta-D-galactopyranoside vs Methyl 3-O-benzyl-alpha-D-galactopyranoside reactivity

An In-Depth Guide to the Comparative Reactivity of Methyl 3-O-benzyl-D-galactopyranoside Anomers A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals In the intricate world of s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 3-O-benzyl-D-galactopyranoside Anomers

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the intricate world of synthetic carbohydrate chemistry, the selection of the correct building block is paramount to the success of a multi-step synthesis. Among the myriad of available monosaccharide derivatives, partially protected galactosides serve as crucial intermediates. This guide provides an in-depth analysis of two such pivotal molecules: Methyl 3-O-benzyl-beta-D-galactopyranoside and Methyl 3-O-benzyl-alpha-D-galactopyranoside. While structurally similar, their differing anomeric configurations impart distinct and predictable patterns of reactivity. Understanding these nuances is essential for optimizing reaction design, improving yields, and achieving the desired stereochemical outcomes in the synthesis of complex glycans and glycoconjugates.

This document moves beyond a simple cataloging of facts, offering a mechanistic rationale for the observed differences in reactivity. We will dissect the influence of stereoelectronic effects and steric hindrance, provide supporting experimental context, and present detailed protocols to empower researchers in their synthetic endeavors.

Structural and Stereoelectronic Foundations of Reactivity

The fundamental difference between the two title compounds lies in the orientation of the C1-methoxy group. In the alpha-anomer, this group is in an axial position, while in the beta-anomer, it is equatorial. This seemingly minor variation has profound consequences for the molecule's conformation, stability, and how it interacts with reagents.

PropertyMethyl 3-O-benzyl-beta-D-galactopyranosideMethyl 3-O-benzyl-alpha-D-galactopyranoside
Molecular Formula C₁₄H₂₀O₆[1]C₁₄H₂₀O₆[2]
Molecular Weight 284.30 g/mol [1]284.30 g/mol [2]
Anomeric Configuration Beta (β)Alpha (α)
C1-OMe Orientation EquatorialAxial
The Anomeric Effect: A Key Stereoelectronic Influence

The anomeric effect is a critical stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position over the sterically less hindered equatorial position.[3] This effect arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen (O5) and the antibonding (σ*) orbital of the anomeric C1-O1 bond. This interaction is maximized when the orbitals are anti-periplanar, a condition met in the alpha (axial) anomer.

For Methyl 3-O-benzyl-alpha-D-galactopyranoside, the axial methoxy group is stabilized by this effect, making the anomer thermodynamically more stable than might be predicted based on sterics alone. Conversely, the equatorial methoxy group in the beta-anomer does not benefit from this optimal orbital overlap. This intrinsic difference in electronic stability influences the reactivity of the anomeric center and the molecule as a whole.

Comparative Reactivity as Glycosyl Acceptors

In oligosaccharide synthesis, these molecules typically serve as glycosyl acceptors, utilizing their free hydroxyl groups at the C2, C4, and C6 positions. Here, the anomeric configuration significantly impacts both the rate and regioselectivity of glycosylation.

Kinetic Reactivity

The beta-anomer, Methyl 3-O-benzyl-beta-D-galactopyranoside , is generally the more reactive glycosyl acceptor. The primary reason is steric accessibility. The equatorial orientation of the C1-methoxy group directs it away from the pyranose ring, resulting in a less sterically encumbered environment for the approach of a bulky glycosyl donor.[4]

In contrast, the axial C1-methoxy group of the alpha-anomer can present a steric clash to the incoming donor, particularly for glycosylations at the adjacent C2-hydroxyl group. Furthermore, some studies suggest that the equatorial alkoxide in beta-anomers exhibits enhanced nucleophilicity, potentially due to stereoelectronic repulsion between the lone pairs of the ring oxygen and the anomeric oxygen, leading to a kinetically favored reaction.[5] It has been observed in some glycosylation reactions that even if an alpha-lactol acceptor is used, it may rapidly anomerize to the more reactive beta-anomer in solution before glycosylation occurs.[6]

Regioselectivity

With three available hydroxyl groups (C2-OH, C4-OH, C6-OH), the site of glycosylation is determined by a combination of inherent nucleophilicity and steric hindrance.

  • C6-OH: The primary hydroxyl at C6 is the most sterically accessible and generally the most nucleophilic. In most cases, it will be the preferred site of glycosylation for both anomers, especially with reactive glycosyl donors.

  • C2-OH vs. C4-OH: The key difference between the anomers is often seen in the competition between the C2 and C4 hydroxyls. In galactosides, the C4-OH is axial, making it sterically hindered and less reactive than the equatorial C2-OH and C3-OH.[4] Experimental and theoretical studies have shown that for galactose acceptors, glycosylation at the equatorial C3 position is favored over the axial C4 position.[4] While the C3-OH is benzylated in our title compounds, this principle highlights the disfavored nature of the C4 position. The reactivity of the C2-OH will be more significantly impacted by the anomeric configuration. In the alpha-anomer, the axial C1-methoxy group can sterically shield the C2-OH, potentially reducing its reactivity compared to the beta-anomer where the C1-methoxy is equatorial and out of the way.

Reactivity in Protecting Group Manipulations

The 3-O-benzyl group is a common protecting group valued for its stability under a wide range of conditions.[7] Its removal is typically one of the final steps in a synthetic sequence.

Common methods for debenzylation include:

  • Catalytic Hydrogenolysis: The most common method, using H₂ gas and a palladium catalyst (e.g., Pd/C).

  • Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), particularly effective for p-methoxybenzyl (PMB) ethers but also applicable to benzyl ethers.[8]

  • Dissolving Metal Reduction: Using sodium in liquid ammonia (Birch reduction).

The reactivity of the benzyl ether itself is not directly influenced by the stereochemistry at the distant anomeric center. Therefore, both the alpha and beta anomers are expected to undergo debenzylation under similar conditions and at comparable rates. Any minor differences observed in a laboratory setting would likely be attributable to secondary factors such as differences in solubility or crystal packing, rather than a direct electronic or steric effect from the C1 position. Various protocols exist for the mild and selective deprotection of benzyl ethers, which are generally applicable to both anomers.[9][10]

Enzymatic Reactivity: A Case of Absolute Specificity

The most dramatic difference in reactivity between the two anomers is observed in the context of enzymatic hydrolysis. Glycoside hydrolases (glycosidases) are highly specific enzymes that catalyze the cleavage of glycosidic bonds.[11]

  • Methyl 3-O-benzyl-alpha-D-galactopyranoside is a substrate for α-galactosidases (EC 3.2.1.22) . These enzymes specifically recognize and cleave the α-glycosidic linkage.

  • Methyl 3-O-benzyl-beta-D-galactopyranoside is a substrate for β-galactosidases (EC 3.2.1.23) . These enzymes, such as the well-known LacZ enzyme from E. coli, are strictly specific for β-glycosidic linkages.[12][13][14]

This absolute specificity means that β-galactosidase will not hydrolyze the alpha-anomer, and α-galactosidase will not act on the beta-anomer. This property is fundamental in glycobiology and is exploited in various biological assays and chemoenzymatic synthesis strategies.

Enzymatic_Cleavage alpha_anomer Methyl 3-O-benzyl α-D-galactopyranoside alpha_galactosidase α-Galactosidase alpha_anomer->alpha_galactosidase Specific Substrate beta_galactosidase_no β-Galactosidase alpha_anomer->beta_galactosidase_no Not a Substrate products_alpha 3-O-benzyl-D-galactose + Methanol alpha_galactosidase->products_alpha Hydrolysis no_reaction_alpha No Reaction beta_galactosidase_no->no_reaction_alpha beta_anomer Methyl 3-O-benzyl β-D-galactopyranoside beta_galactosidase β-Galactosidase beta_anomer->beta_galactosidase Specific Substrate alpha_galactosidase_no α-Galactosidase beta_anomer->alpha_galactosidase_no Not a Substrate products_beta 3-O-benzyl-D-galactose + Methanol beta_galactosidase->products_beta Hydrolysis no_reaction_beta No Reaction alpha_galactosidase_no->no_reaction_beta caption Fig 3. Enzyme specificity for α- and β-anomers.

Experimental Protocol: Comparative Glycosylation with a Thioglycoside Donor

This protocol describes a representative glycosylation reaction to empirically test the reactivity of the two anomers as glycosyl acceptors. It is based on standard, widely-used methodologies.

Objective: To compare the reaction yield and regioselectivity of glycosylating Methyl 3-O-benzyl-alpha-D-galactopyranoside and Methyl 3-O-benzyl-beta-D-galactopyranoside with a common glycosyl donor.

Materials and Reagents:

  • Acceptor 1: Methyl 3-O-benzyl-alpha-D-galactopyranoside

  • Acceptor 2: Methyl 3-O-benzyl-beta-D-galactopyranoside

  • Donor: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

  • Promoter: N-Iodosuccinimide (NIS)

  • Activator: Trifluoromethanesulfonic acid (TfOH) or Silver Triflate (AgOTf)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quenching solution: Saturated aqueous sodium thiosulfate

  • Activated 4 Å molecular sieves

  • Standard laboratory glassware, dried in an oven

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure (to be run in parallel for each acceptor):

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the galactoside acceptor (1.0 eq) and the thioglucoside donor (1.2 eq).

  • Solvent and Sieves: Add activated 4 Å molecular sieves and anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the acceptor.

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace water.

  • Cooling: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Promoter Addition: Add NIS (1.3 eq) to the cooled mixture.

  • Initiation: Add the activator, a freshly prepared solution of TfOH in DCM (0.1 eq), dropwise via syringe. The reaction should be monitored closely.

  • Reaction Monitoring: Follow the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the acceptor. The reaction with the beta-anomer is expected to proceed faster.

  • Quenching: Once the acceptor is consumed (or after a set time, e.g., 1 hour, for comparison), quench the reaction by adding triethylamine, followed by dilution with DCM.

  • Work-up: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by saturated aqueous sodium bicarbonate, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude residue by silica gel column chromatography. Characterize the resulting disaccharide products by NMR spectroscopy and mass spectrometry to determine the yield and the ratio of 1→2, 1→4, and 1→6 linked regioisomers. The anomeric proton coupling constants in the ¹H NMR spectrum will confirm the stereochemistry of the newly formed glycosidic bond.

Summary and Conclusion

FeatureMethyl 3-O-benzyl-beta-D-galactopyranoside (β-anomer)Methyl 3-O-benzyl-alpha-D-galactopyranoside (α-anomer)
Thermodynamic Stability Less stable (lacks optimal anomeric effect)More stable (benefits from anomeric effect)
Chemical Glycosylation (Acceptor) More reactive due to less steric hindrance and potential for enhanced nucleophilicity.[4][5]Less reactive due to steric hindrance from the axial C1-methoxy group.
Deprotection Reactivity Similar to the alpha-anomer.Similar to the beta-anomer.
Enzymatic Hydrolysis Substrate for β-galactosidases only.[11][14]Substrate for α-galactosidases only.[11]
  • For chemical synthesis , where the molecule serves as a glycosyl acceptor, the beta-anomer is often the superior choice due to its higher kinetic reactivity, which can lead to shorter reaction times and potentially higher yields.

  • For applications in biochemistry or chemoenzymatic synthesis , the choice is absolute and non-negotiable, determined by the strict stereospecificity of the glycosidases or glycosyltransferases being employed.

A thorough understanding of these fundamental principles of reactivity allows the synthetic chemist to make informed decisions, transforming these simple monosaccharide building blocks into powerful tools for the construction of complex, biologically relevant glycans.

References

  • Magnetic Resonance in Chemistry. (2024). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl.

  • Khare, D. P., & Hindsgaul, O. (1988). Synthesis of the isomeric trisaccharides, methyl O-alpha-L-fucopyranosyl-(1----3, 4, and 6)-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-beta-D-galactopyranoside. Carbohydrate Research, 172(1), 27–35.

  • Kim, J. Y., & Toste, F. D. (2006). Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation. Organic Letters, 8(19), 4199–4202.

  • Schartinger, V. H., et al. (2020). A Sweet Galactose Transfer: Metabolic Oligosaccharide Engineering as a Tool To Study Glycans in Plasmodium Infection. ACS Chemical Biology, 15(7), 1836–1844.

  • Yeh, J. C., et al. (2008). Acceptor specificities and selective inhibition of recombinant human Gal- and GlcNAc-transferases that synthesize core structures 1, 2, 3 and 4 of O-glycans. Glycobiology, 18(10), 808–818.

  • Supplementary Information. The Royal Society of Chemistry. (n.d.).

  • Mydock, L. K., & Demchenko, A. V. (2010). Approaches to stereoselective 1,1'-glycosylation. Organic & Biomolecular Chemistry, 8(21), 4786–4796.

  • Yashima, H., et al. (2001). Highly α- and β-Selective Radical C-Glycosylation Reactions Using a Controlling Anomeric Effect Based on the Conformational Restriction Strategy. A Study on the Conformation−Anomeric Effect− Stereoselectivity Relationship in Anomeric Radical Reactions. Journal of the American Chemical Society, 123(44), 10954–10963.

  • METHYL-BETA-D-GALACTOPYRANOSIDE(1824-94-8) 13C NMR spectrum. (n.d.). ChemicalBook.

  • Sau, A., & Galan, M. C. (2017). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 5, 84.

  • Nann, S., et al. (2013). Synthesis of methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside carrying different amide substituents. Carbohydrate Research, 379, 44-50.

  • Zilio, C., et al. (2019). Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study. Beilstein Journal of Organic Chemistry, 15, 2928–2936.

  • Kirby, A. J. (2012). On a so-called “kinetic anomeric effect” in chemical glycosylation. Chemical Society Reviews, 41(9), 3318-3333.

  • Galactosidases. (n.d.). Wikipedia.

  • Kovac, P., & Glaudemans, C. P. J. (1983). 13C Nmr Spectra of Methyl Deoxyfluoro-β-D-Galactopyranosides and Their Per-O-Acetyl Derivatives.
  • Li, X., et al. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 30(1), 120.

  • Lemieux, R. U., et al. (1979). Influence of solvent on the magnitude of the anomeric effect. Canadian Journal of Chemistry, 57(10), 1244-1251.

  • Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.

  • A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (n.d.). Synfacts.
  • Guchhait, G., & Misra, A. K. (2012). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Carbohydrate Research, 352, 203-206.

  • Methyl 3-O-benzyl-beta-D-galactopyranoside. (n.d.). PubChem.

  • Cruz, R., et al. (1999). β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat. Revista de Microbiologia, 30(3), 265-271.
  • Serianni, A. S., et al. (2018). lactoside [methyl β-d-galacto. IUCrData, 3(10), x181389.

  • Synthesis. (n.d.).

  • Jayapadman, B., et al. (2020). Red Algal Molecules: Synthesis of Methyl Neo-β-carrabioside and Its S-Linked Variant via Two Synthetic Routes: A Late Stage Ring Closure and Using a 3,6-Anhydro-d-galactosyl Donor. The Journal of Organic Chemistry, 85(23), 15309–15320.

  • Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. (2008). ResearchGate.

  • Hsieh, C.-Y. (2018). An Empirical Understanding of the Glycosylation Reaction.

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153.

  • Zhang, Q., & Bennett, C. S. (2023). Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. The Journal of Organic Chemistry, 88(24), 17565–17571.

  • Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807.

  • Kováč, P. (2000). Selective deprotection of 2',6'-di-O-benzyl-2,3:5,6:3',4'-tri-O-isopropylidenelactose dimethyl acetal. Carbohydrate Research, 324(1-2), 132-136.

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.

  • Method for removing benzyl protecting group of hydroxyl group. (2013). Google Patents.

  • Nagy, B., et al. (2025). Advances in β-Galactosidase Research: A Systematic Review from Molecular Mechanisms to Enzyme Delivery Systems. Pharmaceutics, 17(12), 2548.

  • López-García, S., & Rivas, B. (2024). Hydrolysis of Lactose: Conventional Techniques and Enzyme Immobilization Strategies on Polymeric Supports. IntechOpen.

  • Methyl 3-anisoyl-.beta.-D-galactopyranoside. (n.d.). Wiley.

  • α-D-Galactopyranoside, methyl. (n.d.). NIST WebBook.

  • Codée, J. D. C., et al. (2005). Cation Clock Reactions for the Determination of Relative Reaction Kinetics in Glycosylation Reactions: Applications to Gluco- and Mannopyranosyl Sulfoxide and Trichloroacetimidate Type Donors. Journal of the American Chemical Society, 127(10), 3767–3773. 21/ja042795o)

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Comparative

HPLC method validation for Methyl 3-O-benzyl-beta-D-galactopyranoside purity

HPLC Method Validation for Methyl 3-O-benzyl-β-D-galactopyranoside Purity: A Comparative Guide Executive Summary Methyl 3-O-benzyl-β-D-galactopyranoside[1] is a highly specialized intermediate utilized in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for Methyl 3-O-benzyl-β-D-galactopyranoside Purity: A Comparative Guide

Executive Summary

Methyl 3-O-benzyl-β-D-galactopyranoside[1] is a highly specialized intermediate utilized in the synthesis of complex (1→6)-linked oligosaccharides and targeted galectin inhibitors[2]. Because trace impurities—such as unreacted precursors, α/β anomers, or poly-benzylated byproducts—can severely compromise downstream glycosylation yields, establishing a highly specific, stability-indicating purity assay is critical. This guide objectively compares analytical detector modalities and provides a comprehensive, self-validating Reversed-Phase HPLC-UV (RP-HPLC-UV) methodology, fully aligned with the latest ICH Q2(R2) validation guidelines[3][4].

Mechanistic Rationale: The Detector Dilemma

In traditional carbohydrate analysis, scientists are often forced to rely on Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) due to the absence of native chromophores in simple sugars[5][6]. Alternatively, complex pre-column derivatization (such as benzoylation) is required to enable UV detection[7][8].

However, the molecular architecture of Methyl 3-O-benzyl-β-D-galactopyranoside fundamentally alters its photophysical properties. The strategic presence of the 3-O-benzyl ether introduces an aromatic ring that exhibits strong π→π∗ transitions. Causality of Detector Choice: This structural feature allows us to bypass laborious derivatization entirely. By monitoring at a low UV wavelength (210 nm), we capture the primary E2​ band of the aromatic ring, yielding a 5–10x increase in the signal-to-noise ratio compared to 254 nm. This renders RP-HPLC-UV vastly superior to RI and ELSD for this specific compound.

Table 1: Objective Comparison of Analytical Modalities
ParameterRP-HPLC-UV (Proposed)HPLC-ELSDHPLC-RI
Sensitivity (LOD) < 0.01% (High)~0.1% (Moderate)~0.5% (Low)
Gradient Compatibility Yes (Crucial for complex impurity profiles)YesNo (Isocratic only)
Response Linearity Highly Linear ( R2>0.999 )Non-linear (Requires log-log calibration)Linear
Operational Complexity Low (Direct injection)Moderate (Gas flow/temperature tuning)High (Extreme temperature sensitivity)
Suitability for ICH Q2(R2) Optimal (Easily meets reporting thresholds)Marginal for trace impuritiesPoor

Method Development & Validation Lifecycle

HPLC_Validation_Workflow A Analytical Target Profile Methyl 3-O-benzyl-β-D-galactopyranoside B Detector Selection Exploit Benzyl Chromophore A->B C Method Optimization RP-C18, Gradient, UV 210 nm B->C UV over ELSD/RI D ICH Q2(R2) Validation Execution C->D Finalize Parameters D1 Specificity (Forced Degradation) D->D1 D2 Linearity & Range (Reporting Level to 120%) D->D2 D3 Accuracy & Precision (Repeatability & Intermediate) D->D3 E Validated Method for Batch Release D1->E D2->E D3->E

ICH Q2(R2) Method Development and Validation Workflow for Benzylated Carbohydrates.

Methodology: Self-Validating RP-HPLC-UV Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . System Suitability Testing (SST) criteria are hardcoded into the workflow; if the system fails to meet these parameters, the run is automatically invalidated prior to sample analysis.

Step 1: Chromatographic Conditions
  • Column: Core-shell C18 (150 x 4.6 mm, 2.7 µm).

    • Causality: Core-shell technology minimizes the Eddy diffusion term in the van Deemter equation, providing UHPLC-like efficiency at standard HPLC pressures. This high theoretical plate count is mandatory to resolve the β-anomer from trace amounts of the α-anomer.

  • Mobile Phase A: 0.1% Phosphoric acid in Ultrapure Water.

    • Causality: Maintaining a low pH suppresses the ionization of any trace acidic degradation products, preventing peak tailing and stabilizing the silica stationary phase.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B.

    • Causality: A steep gradient is required because the sample matrix contains both highly polar unreacted sugars (eluting early) and highly lipophilic poly-benzylated byproducts (eluting late).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Step 2: Sample Preparation
  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Preparation: Dissolve 10.0 mg of Methyl 3-O-benzyl-β-D-galactopyranoside in 10.0 mL of diluent (Nominal Concentration: 1.0 mg/mL).

    • Causality: Matching the diluent polarity closely to the initial gradient conditions prevents the "solvent effect," which causes peak splitting and band broadening for early-eluting impurities.

Step 3: System Suitability Testing (SST)

Inject the 1.0 mg/mL standard solution six times consecutively.

  • Acceptance Criteria:

    • Tailing Factor ( Tf​ ) ≤1.5 (Validates column bed integrity).

    • Theoretical Plates ( N ) ≥10,000 (Validates resolving power).

    • %RSD of Peak Area ≤1.0% (Validates autosampler and pump precision).

ICH Q2(R2) Validation Framework & Data

The following experimental data demonstrates the method's compliance with the revised ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous statistical justification[3][9].

Linearity, Range, and Sensitivity

Per ICH Q2(R2), because this method functions as a single test for both assay and impurities, linearity must be demonstrated from the reporting level of the impurities (0.05%) up to 120% of the specification acceptance criterion for the assay[4][10].

Table 2: Linearity and Sensitivity (LOD/LOQ)

Parameter Result ICH Q2(R2) Acceptance Criteria
Linearity Range 0.5 µg/mL to 1200 µg/mL (0.05% to 120%) Must cover reporting level to 120%

| Correlation Coefficient ( R2 ) | 0.9998 | ≥0.999 | | y-Intercept Bias | 0.8% of response at 100% level | ≤2.0% | | Limit of Detection (LOD) | 0.15 µg/mL (S/N = 3:1) | Signal-to-Noise ≥3 | | Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N = 10:1) | Signal-to-Noise ≥10 |

Accuracy and Precision

Accuracy was assessed by spiking known quantities of the reference standard into a blank matrix at 80%, 100%, and 120% of the nominal concentration. Precision was evaluated via Repeatability (Intra-day) and Intermediate Precision (Inter-day, different analyst).

Table 3: Precision and Accuracy Data

Validation Parameter Level Mean Recovery (%) %RSD Acceptance Criteria
Accuracy (n=3 per level) 80% 99.8% 0.6% 98.0% - 102.0%
100% 100.2% 0.4% 98.0% - 102.0%
120% 99.5% 0.5% 98.0% - 102.0%

| Repeatability (n=6) | 100% | 100.1% | 0.45% | %RSD ≤1.0% | | Intermediate Precision (n=12) | 100% | 99.9% | 0.62% | %RSD ≤2.0% |

Specificity (Forced Degradation)

A validated quantitative analytical procedure must be stability-indicating[4]. The sample was subjected to extreme stress conditions to generate degradation products, ensuring the active peak remains completely resolved (Resolution > 2.0) from all degradants.

Table 4: Forced Degradation Profile

Stress Condition Time/Temp % Degradation Peak Purity Angle vs. Threshold Remarks
Acid (1N HCl) 24h / 60°C 12.4% Angle < Threshold Cleavage of glycosidic bond observed. No co-elution.
Base (1N NaOH) 24h / 60°C 4.1% Angle < Threshold Stable under basic conditions.

| Oxidation (3% H2​O2​ ) | 24h / RT | 8.7% | Angle < Threshold | Minor oxidation products resolved at RRT 0.85. | | Thermal (Solid) | 7 Days / 105°C| 1.2% | Angle < Threshold | Highly thermally stable. | | Photolytic (UV/Vis) | 1.2M Lux hours | 0.5% | Angle < Threshold | Non-photoreactive. |

Conclusion

While carbohydrates typically present significant challenges for UV-based chromatographic analysis, the structural properties of Methyl 3-O-benzyl-β-D-galactopyranoside allow for a highly sensitive, gradient-compatible RP-HPLC-UV method. By leveraging the π→π∗ transition of the benzyl group at 210 nm, this method outperforms ELSD and RI alternatives in sensitivity, linearity, and robustness. The provided methodology is fully self-validating and strictly adheres to the lifecycle and risk-based approaches mandated by the ICH Q2(R2) guidelines[3][10].

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: 3

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 4

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL: 9

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL: 10

  • Title: Methyl 3-O-benzyl-beta-D-galactopyranoside | C14H20O6 | CID 11254609 - PubChem Source: nih.gov URL: 1

  • Title: Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis Source: researchgate.net URL: 7

  • Title: JP2008170428A - HPLC analysis of sugars and sugar alcohols Source: google.com URL: 8

  • Title: Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates Source: nih.gov URL: 5

  • Title: Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides Source: nih.gov URL: 2

  • Title: HPLC for Carbohydrate Analysis Source: researchgate.net URL: 6

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Unraveling the Structure of Methyl 3-O-benzyl-beta-D-galactopyranoside

For the Researcher, Scientist, and Drug Development Professional In the intricate world of carbohydrate chemistry and drug development, the precise structural elucidation of protected monosaccharides is paramount. These...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of carbohydrate chemistry and drug development, the precise structural elucidation of protected monosaccharides is paramount. These molecules serve as crucial building blocks in the synthesis of complex glycans, glycoproteins, and various therapeutic agents. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of Methyl 3-O-benzyl-beta-D-galactopyranoside, offering insights into how subtle structural differences can be discerned through careful analysis of mass spectral data.

The Critical Role of Fragmentation Analysis

Understanding the fragmentation behavior of a molecule like Methyl 3-O-benzyl-beta-D-galactopyranoside is not merely an academic exercise. For the synthetic chemist, it confirms the successful installation of protecting groups at specific positions. In drug development, it aids in the characterization of novel glycosylated drug candidates and their metabolites. The fragmentation pattern is a unique fingerprint of a molecule's structure, revealing the connectivity of its atoms and the relative strengths of its chemical bonds.

This guide will delve into the predicted fragmentation pathways of Methyl 3-O-benzyl-beta-D-galactopyranoside and compare them with a close structural isomer, Methyl 2-O-benzyl-beta-D-galactopyranoside. This comparison will highlight how the position of the benzyl protecting group influences the fragmentation cascade, providing a framework for distinguishing between such isomers.

Predicted Fragmentation Pathways of Methyl 3-O-benzyl-beta-D-galactopyranoside

The structure of Methyl 3-O-benzyl-beta-D-galactopyranoside, with its combination of a glycosidic methyl group and a benzyl ether, presents several key fragmentation routes under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. The primary fragmentation events are expected to involve the cleavage of the glycosidic bond and the benzyl ether linkage.

Molecular Structure and Key Fragmentation Sites

Caption: Structure of Methyl 3-O-benzyl-beta-D-galactopyranoside highlighting the primary sites of fragmentation: the glycosidic bond and the benzyl ether linkage.

The primary mechanisms governing the fragmentation of glycosides are well-established. Cleavage of the glycosidic bond typically results in the formation of B and Y ions, according to the nomenclature proposed by Domon and Costello. In the case of Methyl 3-O-benzyl-beta-D-galactopyranoside, cleavage of the bond between the anomeric carbon (C1) and the glycosidic oxygen will lead to the formation of a Y-type ion (the sugar ring with the aglycone attached) and a B-type ion (the aglycone itself).

Furthermore, the presence of the benzyl group introduces additional fragmentation pathways. A common fragmentation for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium ion, which is also observed at m/z 91.[1] Alternatively, the loss of a neutral toluene molecule (92 Da) can occur.

Comparative Fragmentation Analysis: 3-O-benzyl vs. 2-O-benzyl Isomers

To illustrate the diagnostic power of fragmentation analysis, we will compare the predicted fragmentation of Methyl 3-O-benzyl-beta-D-galactopyranoside with that of its isomer, Methyl 2-O-benzyl-beta-D-galactopyranoside. The key difference lies in the position of the bulky and electronically influential benzyl group.

Fragment Ion (m/z) Proposed Structure/Origin Expected Relative Abundance in 3-O-benzyl isomer Expected Relative Abundance in 2-O-benzyl isomer Rationale for Difference
[M+Na]⁺ Parent molecule with sodium adductHighHighThe molecular ion is expected to be readily formed for both isomers under ESI conditions.
[M-CH₃OH+Na]⁺ Loss of methanol from the parent ionModerateModerateThis loss from the anomeric position is common for methyl glycosides.
[Y₁]⁺ Cleavage of the glycosidic bond, retaining the sugar moietyHighHighGlycosidic bond cleavage is a major fragmentation pathway for all glycosides.
[B₁]⁺ Cleavage of the glycosidic bond, representing the aglyconeLowLowThe methyl group as a B-ion is a small fragment and may not be abundant.
[M-C₇H₇+Na]⁺ Loss of the benzyl group (as a radical)ModerateModerateCleavage of the benzyl ether is expected in both isomers.
[M-C₇H₈+Na]⁺ Loss of toluene (neutral loss)ModerateModerateThis is another common pathway for benzyl ethers.
m/z 91 Benzyl or tropylium cationHighHighThe formation of the stable C₇H₇⁺ ion is a hallmark of benzyl-containing compounds.
Internal Fragments Cross-ring cleavages (e.g., ⁰,²A ions)Low to ModerateLow to ModerateThe position of the benzyl group can influence the propensity for specific cross-ring cleavages, potentially leading to subtle differences in the abundance of these diagnostic ions. For instance, the proximity of the benzyl group to different ring bonds in the 2-O versus 3-O position may sterically or electronically favor certain rearrangement pathways.

The subtle yet significant differences in the fragmentation patterns, particularly in the relative abundances of certain fragment ions and the appearance of unique internal fragments, can serve as a diagnostic tool to differentiate between the 3-O-benzyl and 2-O-benzyl isomers.

Experimental Protocol for ESI-MS/MS Analysis

To obtain high-quality and reproducible fragmentation data, a standardized experimental protocol is essential. The following provides a step-by-step methodology for the analysis of protected monosaccharides like Methyl 3-O-benzyl-beta-D-galactopyranoside.

Experimental Workflow

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis dissolve Dissolve sample in Methanol/Water (1:1, v/v) to 1 mg/mL dilute Dilute to 1-10 µg/mL with mobile phase dissolve->dilute filter Filter through 0.22 µm syringe filter dilute->filter inject Infuse sample into ESI source filter->inject ms1 Acquire full scan MS1 spectrum (e.g., m/z 100-1000) inject->ms1 select Select precursor ion ([M+Na]⁺) ms1->select ms2 Perform MS/MS fragmentation (CID) select->ms2 interpret Interpret fragmentation pattern ms2->interpret compare Compare with theoretical and alternative structures interpret->compare report Generate report compare->report

Caption: A typical experimental workflow for the mass spectrometric analysis of a protected monosaccharide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Methyl 3-O-benzyl-beta-D-galactopyranoside.

    • Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid and 1 mM sodium acetate) to a final concentration of 1-10 µg/mL. The addition of sodium acetate is crucial for promoting the formation of sodium adducts ([M+Na]⁺), which often yield more informative and reproducible fragmentation spectra for carbohydrates.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.[2]

  • Mass Spectrometry Parameters:

    • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • MS1 Scan: Acquire a full scan mass spectrum over a range of m/z 100-1000 to identify the precursor ion, which is expected to be the sodium adduct of the molecule.

    • MS/MS Fragmentation: Select the [M+Na]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. The optimal collision energy will vary depending on the instrument and the stability of the precursor ion.

  • Data Analysis:

    • Identify the m/z values of the fragment ions in the MS/MS spectrum.

    • Propose structures for the observed fragments based on known fragmentation mechanisms of glycosides and benzyl ethers.

    • Compare the obtained fragmentation pattern with theoretical predictions and, if available, with the experimental data of isomeric or otherwise related compounds.

Mechanistic Insights into Fragmentation

The observed fragmentation patterns are a direct consequence of the underlying chemical principles governing ion stability and reaction pathways in the gas phase.

  • Glycosidic Bond Cleavage: The cleavage of the glycosidic bond is often a charge-remote fragmentation, where the charge on the sodium adduct does not directly participate in the bond-breaking event. However, the initial protonation or adduction can induce electronic changes that weaken this bond. The resulting B and Y ions provide fundamental information about the mass of the aglycone and the glycan portion.[3]

  • Benzyl Group Fragmentation: The formation of the m/z 91 ion is a classic example of a fragmentation process driven by the formation of a highly stable carbocation. The benzyl cation can rearrange to the even more stable tropylium ion. This fragmentation is so characteristic that the presence of a significant peak at m/z 91 is strong evidence for a benzyl moiety in the molecule.[1]

  • Influence of Protecting Group Position: The position of the benzyl group can influence the fragmentation in several ways. Steric hindrance from the benzyl group at the 2-position might disfavor certain cross-ring cleavages compared to when it is at the 3-position. Electronically, the proximity of the electron-rich aromatic ring to different parts of the sugar can influence the localization of charge and thus direct the fragmentation pathways.

Conclusion

The mass spectrometric analysis of Methyl 3-O-benzyl-beta-D-galactopyranoside provides a detailed structural fingerprint that is invaluable for its characterization. By understanding the fundamental principles of glycosidic and benzyl ether fragmentation, researchers can confidently interpret the resulting mass spectra. Furthermore, the comparative analysis of fragmentation patterns between isomers, such as the 3-O-benzyl and 2-O-benzyl derivatives, demonstrates the power of mass spectrometry to discern subtle structural nuances. The methodologies and insights presented in this guide are intended to empower researchers in carbohydrate chemistry and drug development to leverage mass spectrometry to its full potential for the unambiguous structural elucidation of complex molecules.

References

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.
  • Harvey, D. J. (2001). Identification of protein-bound carbohydrates by mass spectrometry. Proteomics, 1(2), 311-328.
  • Zaia, J. (2004). Mass spectrometry of oligosaccharides. Mass Spectrometry Reviews, 23(3), 161-227.
  • Strohalm, M., Hassman, M., Klicnar, T., & Volny, M. (2010). High-resolution tandem mass spectrometry for the structural analysis of oligosaccharides. Journal of the American Society for Mass Spectrometry, 21(7), 1246-1255.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Biomolecule Structure Characterization in the Gas Phase using Mass Spectrometry. (n.d.). Retrieved from [Link]

  • A novel, ultrasensitive approach for quantitative carbohydrate composition and linkage analysis using LC-ESI ion trap tandem mass spectrometry. (2019, November 24). bioRxiv. Retrieved from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Ali, A., Al-Kindi, Y. M., & Al-Said, F. (2015). Simultaneous determination of monosaccharides and oligosaccharides in dates using liquid chromatography-electrospray ionization-tandem mass spectrometry. Food Chemistry, 176, 487-492.
  • Chemistry LibreTexts. (2023, August 29). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

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Comparative

Validating the stereochemistry of Methyl 3-O-benzyl-beta-D-galactopyranoside via 2D NMR

A Senior Application Scientist's Guide to Validating the Stereochemistry of Methyl 3-O-benzyl-beta-D-galactopyranoside via 2D NMR For Researchers, Scientists, and Drug Development Professionals In the realm of drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating the Stereochemistry of Methyl 3-O-benzyl-beta-D-galactopyranoside via 2D NMR

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug development and carbohydrate chemistry, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Subtle changes in stereochemistry can dramatically alter a compound's biological activity, efficacy, and safety profile. This guide provides an in-depth, experience-driven walkthrough on leveraging two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to unambiguously validate the stereochemistry of a key glycoside intermediate: Methyl 3-O-benzyl-beta-D-galactopyranoside.

The structural elucidation of carbohydrates and their derivatives is a critical task in pharmaceutical research and quality control.[1][2] NMR spectroscopy stands out as a powerful, non-destructive technique that provides detailed information about molecular structure, stereochemistry, and chemical environment.[3] This guide will demonstrate not just the "how," but the "why" behind the experimental choices, offering a robust, self-validating workflow for confirming both the anomeric configuration (α or β) and the regiochemistry of substitution on the pyranose ring.

The Stereochemical Puzzle: Anomeric Configuration and Regioselectivity

During the synthesis of glycosides, the formation of a new stereocenter at the anomeric carbon (C-1) can result in two possible diastereomers, known as anomers (α and β).[4] Additionally, when modifying a sugar scaffold, such as introducing a benzyl protecting group, ensuring the correct hydroxyl group has been functionalized (regioselectivity) is crucial. For our target molecule, Methyl 3-O-benzyl-D-galactopyranoside, we must answer two critical questions:

  • What is the anomeric configuration at C-1? Is it the α or β anomer?

  • Where is the benzyl group located? Is it definitively at the 3-hydroxyl position?

Answering these questions with certainty is essential for advancing a synthetic route and ensuring the final product meets stringent quality standards.[5]

The 2D NMR Toolkit: A Multi-faceted Approach to Structural Validation

While a one-dimensional (1D) ¹H NMR spectrum provides a preliminary look, its often-crowded nature, especially in the non-anomeric proton region (typically 3.2-4.2 ppm), can make unambiguous assignments challenging.[6] A suite of 2D NMR experiments provides a comprehensive solution by revealing through-bond correlations between nuclei.[7]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically over two to three bonds. This allows for a "walk" through the proton spin system of the pyranose ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to four bonds. This is invaluable for identifying quaternary carbons and piecing together molecular fragments.

Below is a diagram illustrating the logical workflow for analyzing the 2D NMR data to validate the structure of our target molecule.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Validation a Acquire ¹H NMR Spectrum b Identify Anomeric Proton (H-1) (Chemical Shift & J-coupling) a->b Initial Assessment c ¹H-¹H COSY: Trace H-1 → H-2 → H-3 → H-4 → H-5 → H-6 b->c d ¹H-¹³C HSQC: Assign C-1 to C-6 based on proton assignments c->d Proton-to-Carbon Assignment e ¹H-¹³C HMBC: Confirm regiochemistry (e.g., H-1 to C-OCH₃, H-3 to C-benzyl) d->e Long-range Connectivity f Confirm β-Anomeric Configuration (Large ³J(H1,H2) coupling) e->f h Final Structure Validated f->h g Confirm 3-O-benzyl Regiochemistry (HMBC correlations) g->h G cluster_mol Methyl 3-O-benzyl-beta-D-galactopyranoside cluster_cosy COSY (¹H-¹H) cluster_hmbc HMBC (¹H-¹³C) mol Structure with key correlations cosy_h1h2 H-1 ↔ H-2 cosy_h2h3 H-2 ↔ H-3 cosy_h3h4 H-3 ↔ H-4 hmbc_h1_ome H-1 → C-OCH₃ hmbc_h_benzyl_c3 H-benzyl → C-3 hmbc_h3_c_benzyl H-3 → C-benzyl

Caption: Key COSY and HMBC correlations for structural validation.

Comparison with Alternative Methods

While 2D NMR is a powerful and widely accessible technique, it's important to understand its place among other methods for stereochemical determination. [8]

Method Principle Advantages Limitations
2D NMR Spectroscopy Measures through-bond nuclear spin correlations in solution. Non-destructive, provides detailed structural information, relatively fast. [3] Requires soluble material, may be challenging for very complex mixtures or large molecules.
X-ray Crystallography Diffraction of X-rays by a single crystal. Provides the absolute, unambiguous 3D structure. [8] Requires a high-quality single crystal, which can be difficult or impossible to obtain. [8]
Polarimetry Measures the rotation of plane-polarized light. Fast and simple for known compounds. Provides information on the bulk sample's optical activity, not detailed stereochemistry for new compounds. [9]

| Enzymatic Digestion | Uses stereospecific enzymes to cleave specific glycosidic linkages. | Highly specific for known linkages. | Requires specific enzymes, not a universal method for novel structures. |

Conclusion: Confidence Through Corroboration

Validating the stereochemistry of molecules like Methyl 3-O-benzyl-beta-D-galactopyranoside is a non-negotiable step in synthetic chemistry and drug development. [15]The suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for structural elucidation. By systematically analyzing the through-bond correlations, from the anomeric proton coupling constant to the long-range heteronuclear connections, researchers can achieve a high degree of confidence in their stereochemical assignments. This robust analytical workflow ensures the integrity of synthetic intermediates and the quality of final products, ultimately accelerating the drug development pipeline. [1][5]

References

  • Lab Manager. (2025, August 28). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Journal of Chemical Education. (2019, November 12). Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment. Retrieved from [Link]

  • News-Medical.Net. (2024, August 21). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. Retrieved from [Link]

  • Almac. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]

  • Eightfold. (n.d.). Carbohydrate Stereochemistry. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Primary Structure of Glycans by NMR Spectroscopy. Retrieved from [Link]

  • arXiv. (2024, October 28). Direct imaging of carbohydrate stereochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • OSTI.GOV. (2025, August 21). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2015, February 6). Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from [Link]

  • Fiveable. (2025, August 15). Stereochemistry and anomers of carbohydrates | Biological.... Retrieved from [Link]

  • ThaiScience. (n.d.). Methods of carbohydrate analysis. Retrieved from [Link]

  • MDPI. (2024, July 9). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Retrieved from [Link]

  • MDPI. (2021, July 21). Identification of 24-O-β-d-Glycosides and 7-Deoxy-Analogues of Okadaic Acid and Dinophysistoxin-1 and -2 in Extracts from Dinophysis Blooms, Dinophysis and Prorocentrum Cultures, and Shellfish in Europe, North America and Australasia. Retrieved from [Link]

  • Khan Academy. (n.d.). Carbohydrates - absolute configuration, epimers, common names (video). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-O-benzyl-beta-D-galactopyranoside | C14H20O6 | CID 11254609. Retrieved from [Link]

  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Validation of Methyl 3-O-benzyl-beta-D-galactopyranoside Intermediates

In the intricate world of carbohydrate chemistry, the synthesis of selectively protected monosaccharides is a foundational step for building complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of carbohydrate chemistry, the synthesis of selectively protected monosaccharides is a foundational step for building complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. The regioselective introduction of protecting groups, such as the benzyl ether, is a common yet challenging task that demands rigorous structural confirmation at every stage. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the synthesis of Methyl 3-O-benzyl-beta-D-galactopyranoside, a key building block in glycochemistry. We will dissect the spectroscopic signatures of the starting material and the target product, offering a clear, data-driven framework for researchers to confidently confirm the success of their synthetic endeavors.

The Synthetic Challenge: Regioselective Benzylation

The synthesis of Methyl 3-O-benzyl-beta-D-galactopyranoside from its precursor, Methyl β-D-galactopyranoside, requires the specific benzylation of the hydroxyl group at the C-3 position, leaving the hydroxyls at C-2, C-4, and C-6 untouched. Achieving this regioselectivity is non-trivial due to the similar reactivity of the secondary hydroxyl groups. A common and effective strategy involves the use of a dibutyltin oxide to form a transient stannylene acetal, which preferentially activates the C-3 hydroxyl group for subsequent alkylation with benzyl bromide.

This guide focuses on validating the outcome of this transformation, comparing the spectroscopic profile of the starting material against the desired product and highlighting the key data points that confirm a successful reaction.

Synthetic_Pathway SM Methyl β-D-galactopyranoside (Starting Material) Reagents 1. Bu₂SnO, Toluene 2. BnBr, CsF SM->Reagents Product Methyl 3-O-benzyl-β-D-galactopyranoside (Target Product) Reagents->Product

Caption: Synthetic route to Methyl 3-O-benzyl-beta-D-galactopyranoside.

Spectroscopic Fingerprinting: A Comparative Analysis

The core of structural validation lies in a multi-faceted spectroscopic approach. By comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the reactant and product, we can pinpoint the precise molecular changes that signify a successful benzylation at the C-3 position.

Starting Material: Methyl β-D-galactopyranoside

Before initiating the synthesis, it is crucial to have a baseline spectroscopic profile of the starting material, Methyl β-D-galactopyranoside[1].

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the anomeric proton (H-1) appearing as a doublet around 4.4-4.5 ppm with a coupling constant (³J_H1,H2) of approximately 7-8 Hz, which is characteristic of a β-anomeric configuration[2][3]. The methyl group of the glycoside appears as a sharp singlet around 3.5 ppm. The remaining ring protons (H-2 to H-6) typically resonate in a crowded region between 3.5 and 4.0 ppm, making individual assignment challenging without 2D NMR techniques[4]. The hydroxyl protons will appear as broad, exchangeable signals.

  • ¹³C NMR Spectroscopy: The anomeric carbon (C-1) is a key diagnostic signal, typically found around 104-107 ppm for β-galactosides[3][5]. The methoxy carbon resonates near 57 ppm, while the other ring carbons (C-2 to C-6) appear in the 60-80 ppm range[6].

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the four hydroxyl groups, which are extensively involved in hydrogen bonding[7][8]. The region between 1200 and 1000 cm⁻¹ will show multiple strong C-O stretching peaks, characteristic of the polyol structure[7][9].

  • Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the starting material (MW: 194.18 g/mol ) will typically be observed as its sodium adduct [M+Na]⁺ at m/z 217.1[1].

Spectroscopic Feature Methyl β-D-galactopyranoside (Starting Material)
¹H NMR (Anomeric H-1) ~4.4-4.5 ppm (d, J ≈ 7-8 Hz)[2][3]
¹³C NMR (Anomeric C-1) ~104-107 ppm[3][5]
IR (O-H Stretch) 3500-3200 cm⁻¹ (very broad, strong)[7]
MS (ESI, [M+Na]⁺) m/z 217.1
Target Product: Methyl 3-O-benzyl-beta-D-galactopyranoside

Successful synthesis results in distinct and predictable changes across all spectroscopic platforms.

  • ¹H NMR Spectroscopy: This is the most informative technique for confirming the reaction.

    • Appearance of Benzyl Group Signals: The most obvious change is the emergence of signals corresponding to the newly introduced benzyl group. A multiplet integrating to 5 protons will appear in the aromatic region (δ ≈ 7.3-7.4 ppm), and a characteristic singlet (or a pair of doublets if diastereotopic) integrating to 2 protons for the benzylic methylene (Bn-CH₂) will be observed between 4.5 and 5.0 ppm[10].

    • Shift of H-3: The proton on the carbon where benzylation occurred (H-3) will experience a significant downfield shift due to the deshielding effect of the adjacent ether oxygen. This is the key indicator of regioselectivity.

    • Anomeric and Methyl Signals: The anomeric proton (H-1) and methyl (OCH₃) signals will remain, with slight shifts possible due to conformational changes. The β-configuration is retained, confirmed by the H-1 coupling constant remaining around 7-8 Hz.

  • ¹³C NMR Spectroscopy:

    • Appearance of Benzyl Carbon Signals: New signals will appear for the aromatic carbons of the benzyl group (typically 127-138 ppm) and the benzylic methylene carbon (Bn-CH₂) around 70-75 ppm[10].

    • Shift of C-3: The carbon at the site of substitution (C-3) will shift downfield by approximately 8-10 ppm, providing definitive proof of the benzylation site.

  • Infrared (IR) Spectroscopy:

    • Reduced O-H Signal: The broad O-H stretch around 3500-3200 cm⁻¹ will persist due to the remaining three hydroxyl groups, but its relative intensity may decrease.

    • New Aromatic/Aliphatic Signals: The spectrum will now feature new, sharp peaks. Look for aromatic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching peaks for the aromatic ring in the 1600-1450 cm⁻¹ region[11]. The C-O stretch region (1150-1000 cm⁻¹) will change, now including a characteristic aryl-alkyl ether absorption[9][12].

  • Mass Spectrometry (MS): The molecular weight increases by 90.05 Da (for C₇H₇). The new molecular weight is 284.30 g/mol [13]. The ESI-MS spectrum should show a prominent ion for the sodium adduct [M+Na]⁺ at m/z 307.1. This confirms the addition of a single benzyl group.

Spectroscopic Feature Starting Material Target Product (3-O-Bn) Rationale for Change
¹H NMR (Aromatic) Absent~7.3-7.4 ppm (5H, m)Introduction of the phenyl ring.
¹H NMR (Benzylic CH₂) Absent~4.5-5.0 ppm (2H, s)Introduction of the -CH₂-Ph moiety.
¹H NMR (H-3) ~3.6 ppmShifted downfieldDeshielding from adjacent benzyl ether.
¹³C NMR (Aromatic/Benzylic) Absent~127-138 ppm, ~72-75 ppmIntroduction of benzyl group carbons.
¹³C NMR (C-3) ~73 ppmShifted downfield (~8-10 ppm)Confirms site of benzylation.
IR (Aromatic C-H) Absent>3000 cm⁻¹ (sharp)Aromatic C-H stretching.
MS (ESI, [M+Na]⁺) m/z 217.1m/z 307.1Covalent addition of a C₇H₇ group.
Distinguishing from Alternatives: The Power of 2D NMR

While ¹H NMR provides strong evidence, it can sometimes be difficult to unambiguously assign the shifted proton to H-3 versus the adjacent H-2 or H-4. This is where two-dimensional NMR experiments become indispensable.

  • COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling networks. By tracing the correlations from the well-resolved anomeric proton (H-1), one can "walk" along the carbon backbone. You would expect to see a cross-peak between H-1 and H-2. From H-2, a cross-peak will lead to H-3, and from H-3 to H-4. By identifying which signal in the downfield-shifted region correlates with H-2 and H-4, you can definitively confirm it is H-3.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon. This allows you to confirm the downfield shift of C-3 by identifying its correlation with the already-assigned downfield-shifted H-3 signal.

Experimental Protocols & Validation Workflow

A robust validation process follows a logical sequence, integrating multiple analytical techniques to build an irrefutable case for the compound's structure.

Validation_Workflow cluster_0 Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Data Correlate Spectroscopic Data NMR->Data IR FT-IR Spectroscopy IR->Data MS Mass Spectrometry (ESI-TOF) MS->Data Sample Purified Reaction Product Sample->NMR Sample->IR Sample->MS Confirm Structure Confirmed: Methyl 3-O-benzyl-β-D-galactopyranoside Data->Confirm

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Comparative

Benchmarking Methyl 3-O-benzyl-beta-D-galactopyranoside against standard glycosyl donors

Benchmarking Methyl 3-O-benzyl-beta-D-galactopyranoside Against Standard Glycosyl Donors: A Mechanistic Evaluation Structural Context and the "Disarmed" Paradigm In the strategic assembly of complex oligosaccharides, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 3-O-benzyl-beta-D-galactopyranoside Against Standard Glycosyl Donors: A Mechanistic Evaluation

Structural Context and the "Disarmed" Paradigm

In the strategic assembly of complex oligosaccharides, the thermodynamic stability and reactivity of the glycosyl donor dictate the efficiency of the coupling event. Methyl 3-O-benzyl-beta-D-galactopyranoside is a highly specific carbohydrate intermediate. Inherently, it possesses free hydroxyl groups at the C2, C4, and C6 positions, making it primarily a glycosyl acceptor or a foundational building block in synthetic pathways[1].

However, to benchmark its core scaffold against standard glycosyl donors, we must evaluate the thermodynamic properties of its anomeric O-methyl group. Prior to benchmarking as a donor, the free C2, C4, and C6 hydroxyls of Methyl 3-O-benzyl-beta-D-galactopyranoside must be masked (e.g., via benzoylation or bromoacetylation) to prevent uncontrolled auto-glycosylation[1]. Once fully protected, methyl glycosides represent the extreme "disarmed" (stable) end of the donor reactivity spectrum[2]. Unlike standard donors that feature highly labile anomeric leaving groups, the O-methyl linkage requires aggressive Lewis acid activation to generate the requisite oxocarbenium ion[3].

Mechanistic Causality: Why O-Methyl Lags Behind Standard Donors

The fundamental causality behind donor reactivity lies in the leaving group's ability to stabilize the developing positive charge during oxocarbenium ion formation[4].

  • Methyl Glycosides (The Benchmark Scaffold): The alkoxide (methoxide) is an exceptionally poor leaving group. Activation requires stoichiometric amounts of highly oxophilic Lewis acids (e.g., TMSOTf or BF3·OEt2) and elevated temperatures to force the departure of methanol[2]. While this makes them poor donors, it grants them unparalleled shelf-life and stability during upstream protecting-group manipulations.

  • Thioglycosides: The soft sulfur atom is selectively activated by soft electrophiles (thiophilic promoters like NIS/TfOH). This allows for orthogonal tuning, where the donor remains completely stable under standard conditions until specifically activated.

  • Trichloroacetimidates (Schmidt Donors): These feature a highly polarized C=N bond. Upon mild acid catalysis, the leaving group departs as trichloroacetamide—a thermodynamically stable and neutral byproduct—driving the reaction forward rapidly even at cryogenic temperatures (-78°C).

Reactivity_Continuum M Methyl Glycoside (Highly Stable) T Thioglycoside (Tunable Reactivity) M->T Increasing Electrophilicity TC Trichloroacetimidate (Highly Reactive) T->TC Increasing Electrophilicity H Glycosyl Halide (Extremely Reactive) TC->H Increasing Electrophilicity

Fig 1. Reactivity continuum of glycosyl donors from ultra-stable to highly reactive.

Quantitative Benchmarking Data

The following table summarizes the operational metrics of the protected methyl glycoside scaffold against standard alternatives.

Donor ClassRepresentative Leaving GroupStandard PromoterRelative Activation Energy ( Ea​ )Shelf LifeAtom Economy
Methyl Glycoside -OCH 3​ Stoichiometric TMSOTfVery High> 2 YearsHigh (Leaves as MeOH)
Thioglycoside -SR (e.g., -STol)NIS / TfOHModerate (Tunable)> 1 YearModerate
Trichloroacetimidate -OC(=NH)CCl 3​ Catalytic TMSOTfLow< 6 MonthsLow (Massive byproduct)
Glycosyl Halide -Br / -FAgOTf / SnCl 4​ Very LowDays to WeeksHigh

Self-Validating Experimental Methodologies

To objectively compare performance, the following protocols detail the activation of a protected methyl glycoside versus a standard trichloroacetimidate. Every step is designed as a self-validating system to ensure mechanistic integrity.

Activation_Mechanism Donor Glycosyl Donor Anomeric O-Me or S-R Complex Activated Intermediate Leaving Group Departure Donor->Complex + Promoter Promoter Lewis Acid Promoter e.g., TMSOTf / NIS Promoter->Complex Oxo Oxocarbenium Ion Electrophilic Core Complex->Oxo - Leaving Group Product Glycosidic Product Stereocontrolled Linkage Oxo->Product + Acceptor (ROH)

Fig 2. General mechanistic pathway for Lewis acid-mediated glycosyl donor activation.
Protocol A: Lewis Acid-Mediated Activation of a Protected Methyl Glycoside

Note: This protocol requires harsh conditions due to the unactivated nature of the O-methyl group[2].

  • Azeotropic Drying: Co-evaporate the protected methyl glycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) with anhydrous toluene (3 × 5 mL). Causality: Trace water acts as a competing nucleophile, leading to hemiacetal formation rather than the desired glycosidic bond.

  • Atmospheric Control: Dissolve the mixture in anhydrous CH 2​ Cl 2​ (0.1 M) and add freshly activated 4Å molecular sieves. Stir under an argon atmosphere for 30 minutes at 0°C.

  • Stoichiometric Activation: Add TMSOTf (1.5 equiv) dropwise. Causality: Unlike standard donors, the high Ea​ of the O-methyl group requires stoichiometric Lewis acid to force methanol departure.

  • Validation Check: Perform a TLC (Hexane/EtOAc). The complete disappearance of the donor spot confirms successful oxocarbenium formation. If the donor persists, the activation barrier has not been breached.

  • Quenching: Once the acceptor is consumed, quench the reaction strictly with Triethylamine (Et 3​ N) (2.0 equiv). Causality: Et 3​ N neutralizes the strong Lewis acid, preventing thermodynamic anomerization or degradation of the newly formed glycosidic bond.

Protocol B: Standard Trichloroacetimidate Glycosylation (Benchmark Control)
  • Preparation: Dry the trichloroacetimidate donor (1.0 equiv) and acceptor (1.2 equiv) as described above, dissolving in anhydrous CH 2​ Cl 2​ over 4Å molecular sieves.

  • Cryogenic Control: Cool the reaction mixture to -78°C. Causality: Trichloroacetimidates are highly reactive. Cryogenic temperatures stabilize the transient oxocarbenium ion, preventing degradation and enhancing stereocontrol via neighboring group participation (if C2 is protected with an ester)[4].

  • Catalytic Activation: Add TMSOTf (0.1 equiv) dropwise. Validation Check: The reaction should proceed to completion within 15-30 minutes at -78°C, proving the vastly superior leaving group ability of the imidate.

  • Quenching: Quench with Et 3​ N (0.2 equiv) directly at -78°C before warming to room temperature.

References

  • Ziegler, T., Kovac, P., & Glaudemans, C. P. (1990). Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides. Carbohydrate Research. 1

  • Beilstein Journal of Organic Chemistry. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center.2

  • Journal of the American Chemical Society. (2021). Glycosyl Exchange of Unactivated Glycosidic Bonds.3

  • The Journal of Organic Chemistry. (2020). Conformationally Constrained Glycosyl Donors as Tools to Control Glycosylation Outcomes.4

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-O-benzyl-beta-D-galactopyranoside
Reactant of Route 2
Methyl 3-O-benzyl-beta-D-galactopyranoside
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